Boc-Phe(4-Br)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNOXUAEIPUJMK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62129-39-9 | |
| Record name | (2S)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Properties and Applications of Boc-Phe(4-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Phe(4-Br)-OH, chemically known as N-(tert-butoxycarbonyl)-4-bromo-L-phenylalanine, is a halogenated amino acid derivative widely utilized as a critical building block in synthetic chemistry. Its unique structural features, particularly the presence of a bromine atom on the phenyl ring and the Boc protecting group, make it an invaluable tool in solid-phase peptide synthesis (SPPS), medicinal chemistry, and the development of novel therapeutic agents. The bromine moiety serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, and can modulate the pharmacological properties of peptides and peptidomimetics. This guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of this compound, detailed experimental protocols for its synthesis, and its applications in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] The incorporation of the bulky tert-butoxycarbonyl (Boc) group increases its solubility in common organic solvents used in peptide synthesis, while the bromine atom enhances its molecular weight and can influence crystal packing. Key identifying information and physical properties are summarized in Table 1.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid | [2] |
| Synonyms | Boc-4-bromo-L-phenylalanine, Boc-p-bromo-L-Phe-OH | [1] |
| CAS Number | 62129-39-9 | [3] |
| Molecular Formula | C₁₄H₁₈BrNO₄ | [1] |
| Molecular Weight | 344.20 g/mol | [3] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 118-120 °C | |
| Solubility | Slightly soluble in water. Soluble in methanol, DMF, and DCM. | [4] |
| Optical Rotation | Data not publicly available. For the related Boc-Phe(4-I)-OH: [α]²⁰/D +22.5±3° (c=1 in ethyl acetate). | [5] |
Spectroscopic Data
Detailed experimental spectra for this compound are not consistently available in public databases. However, based on the known chemical structure and spectral data from analogous compounds such as Boc-L-phenylalanine and other 4-substituted derivatives, the expected characteristic spectroscopic features are outlined below. These values are estimations and should be confirmed by experimental analysis.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | δ (ppm): ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~4.9-5.1 (m, 1H, NH), ~4.3-4.5 (m, 1H, α-CH), ~2.9-3.2 (m, 2H, β-CH₂), ~1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | δ (ppm): ~174 (C=O, acid), ~155 (C=O, Boc), ~137 (Ar-C), ~132 (Ar-CH), ~131 (Ar-CH), ~121 (Ar-C-Br), ~80 (quaternary Boc C), ~55 (α-C), ~37 (β-C), ~28 (Boc CH₃) |
| FT-IR | (cm⁻¹): ~3300 (O-H, N-H stretch), ~2980 (C-H stretch, alkyl), ~1710 (C=O stretch, acid & carbamate), ~1500 (N-H bend), ~1160 (C-O stretch), ~1010 (C-Br stretch) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₄H₁₇BrNO₄⁻: 342.03 |
Synthesis and Experimental Protocols
This compound is typically synthesized from its parent amino acid, 4-bromo-L-phenylalanine, through the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O).
General Synthesis Workflow
The synthesis involves the reaction of 4-bromo-L-phenylalanine with di-tert-butyl dicarbonate under basic conditions, followed by an acidic workup to isolate the final product.
Detailed Experimental Protocol
This protocol is adapted from a reliable procedure for the Boc-protection of L-phenylalanine and is suitable for the synthesis of this compound on a laboratory scale.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane (B91453) and water. Add triethylamine (B128534) (TEA) (1.1 eq) or an equivalent amount of aqueous sodium hydroxide (B78521) to achieve a clear solution with a basic pH.
-
Reaction: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in dioxane. Allow the reaction mixture to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.
-
Acidic Workup: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by adding a cold aqueous solution of potassium hydrogen sulfate (B86663) (KHSO₄) or citric acid. The product will precipitate as a white solid or oil.
-
Extraction: Extract the acidified mixture with an organic solvent such as ethyl acetate (B1210297) (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel to afford pure this compound.
Applications in Research and Drug Development
This compound is a cornerstone reagent in peptide chemistry and drug discovery, primarily due to the versatile properties of the bromine substituent and the reliability of the Boc protecting group.
-
Peptide Synthesis: It serves as a key building block in Solid-Phase Peptide Synthesis (SPPS) for the creation of peptides with modified properties.[1] The Boc group provides robust protection of the N-terminus, which can be cleanly removed with mild acids like trifluoroacetic acid (TFA).
-
Drug Development: The 4-bromophenyl moiety is incorporated into peptide sequences to create novel drug candidates.[1] The bromine atom can increase the lipophilicity of a peptide, potentially enhancing its cell permeability and metabolic stability. It can also form halogen bonds with biological targets, leading to improved binding affinity and selectivity.[1]
-
Bioconjugation and Chemical Modification: The bromine atom provides a reactive site for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the attachment of fluorescent probes, imaging agents, or other functional molecules to the peptide.[1]
-
Neuroscience Research: Peptides containing halogenated phenylalanine residues are used to study neurotransmitter pathways and develop treatments for neurological disorders.[1]
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its incorporation into a growing peptide chain using the Boc-SPPS methodology. The workflow illustrates how this building block is used to add a 4-bromo-phenylalanine residue to a peptide sequence.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is classified as a combustible solid. Personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly versatile and valuable reagent for chemical and pharmaceutical research. Its well-defined properties and reactivity make it an essential component for the synthesis of complex peptides and the exploration of novel therapeutic agents. The ability to introduce a stable bromine atom into a peptide backbone opens up numerous possibilities for enhancing biological activity and for the site-specific attachment of functional moieties, solidifying its role in modern drug discovery and protein engineering.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-4-bromo-L-phenylalanine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. N-Boc-4-bromo-L-phenylalanine, 98% | Fisher Scientific [fishersci.ca]
- 5. Boc-Phe(4-I)-OH = 99.0 TLC 62129-44-6 [sigmaaldrich.com]
An In-depth Technical Guide to Boc-4-bromo-L-phenylalanine: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-4-bromo-L-phenylalanine (Boc-4-bromo-L-phenylalanine), a key building block in modern peptide synthesis and drug discovery. This document details its chemical properties, suppliers, and provides in-depth experimental protocols for its incorporation into peptides and subsequent chemical modifications.
Core Compound Information
Boc-4-bromo-L-phenylalanine is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the α-amine allows for controlled, stepwise elongation of peptide chains. The bromine atom on the phenyl ring serves as a versatile chemical handle for post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions.
Chemical Data Summary
| Property | Value |
| CAS Number | 62129-39-9 |
| Molecular Formula | C₁₄H₁₈BrNO₄ |
| Molecular Weight | 344.2 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% |
Commercial Suppliers
A variety of chemical suppliers offer Boc-4-bromo-L-phenylalanine, ensuring its accessibility for research and development purposes. Notable suppliers include:
-
Chem-Impex: A well-established supplier of amino acids and derivatives.
-
Thermo Fisher Scientific (Alfa Aesar): A leading provider of research chemicals and reagents.
-
MilliporeSigma (Sigma-Aldrich): A global supplier of a broad range of chemical and life science products.
Researchers should consult individual supplier websites for the most current pricing and availability.
Key Applications in Research and Drug Development
The unique chemical features of Boc-4-bromo-L-phenylalanine make it a valuable tool in several areas of chemical biology and drug discovery:
-
Peptide Synthesis: It serves as a fundamental building block for the synthesis of peptides with unique structural and functional properties. The bromo-phenylalanine residue can introduce conformational constraints or act as a probe to study peptide-protein interactions.
-
Drug Discovery and Development: The bromine atom allows for the late-stage diversification of peptide scaffolds through cross-coupling reactions. This enables the rapid generation of libraries of analogues with modified properties, such as enhanced binding affinity, improved metabolic stability, or altered pharmacokinetic profiles.[1]
-
Bioconjugation: The reactive nature of the aryl bromide facilitates the attachment of various moieties, including fluorescent labels, imaging agents, or cytotoxic payloads for targeted drug delivery.
-
Protein Engineering: The incorporation of this non-canonical amino acid into proteins allows for the introduction of novel functionalities and the study of protein structure and function.
Experimental Protocols
The following protocols are detailed methodologies for the incorporation of Boc-4-bromo-L-phenylalanine into a peptide sequence via solid-phase peptide synthesis and a subsequent on-resin Suzuki-Miyaura cross-coupling reaction.
Solid-Phase Peptide Synthesis (SPPS) using Boc-4-bromo-L-phenylalanine
This protocol outlines the manual synthesis of a peptide on a Rink amide resin using a standard Boc/tBu strategy.
Materials:
-
Rink amide resin
-
Boc-protected amino acids (including Boc-4-bromo-L-phenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Boc-protected amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIEA (8 equivalents) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence, incorporating Boc-4-bromo-L-phenylalanine at the desired position.
-
Final Deprotection: After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Boc group.
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
On-Resin Suzuki-Miyaura Cross-Coupling
This protocol describes the modification of the 4-bromophenylalanine residue within the peptide while it is still attached to the solid support. This example uses a generic arylboronic acid.
Materials:
-
Peptide-resin containing a 4-bromophenylalanine residue
-
Arylboronic acid (e.g., phenylboronic acid)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
sSPhos (Sulfonated SPhos)
-
Potassium fluoride (B91410) (KF)
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Water
Procedure:
-
Resin Preparation: Swell the peptide-resin in a mixture of DME/Ethanol/Water (9:9:2).
-
Reaction Setup:
-
In a microwave-safe vial, add the swollen peptide-resin.
-
Add the arylboronic acid (5 equivalents), Pd₂(dba)₃ (0.1 equivalents), sSPhos (0.4 equivalents), and KF (10 equivalents).
-
Seal the vial and degas the mixture by bubbling with argon for 15 minutes.
-
-
Microwave Reaction: Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.[1]
-
Washing: After the reaction, wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and catalyst.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify it using the procedures described in the SPPS protocol (steps 6 and 7).
Visualizing Workflows and Concepts
Experimental Workflow: Peptide Synthesis and On-Resin Modification
Caption: Workflow for the synthesis of a biaryl-containing peptide.
Conceptual Signaling Pathway: Targeting Protein-Protein Interactions
The following diagram illustrates a conceptual application where a stapled peptide, potentially synthesized using Boc-4-bromo-L-phenylalanine as a precursor for one of the cross-linking amino acids, is used to inhibit a signaling pathway by disrupting a key protein-protein interaction. This is a generalized representation and does not depict a pathway directly confirmed for a peptide containing 4-bromophenylalanine.
Caption: Inhibition of a signaling pathway by a stapled peptide.
This technical guide provides a foundational understanding of Boc-4-bromo-L-phenylalanine and its applications. For further in-depth information and specific applications, researchers are encouraged to consult the primary scientific literature.
References
A Technical Guide to the Solubility of Boc-Phe(4-Br)-OH in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH), a crucial building block in peptide synthesis and drug discovery. An understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document collates available qualitative and quantitative solubility data, presents detailed experimental protocols for its determination, and outlines a logical workflow for assessing this critical physicochemical property.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For this compound, the molecular structure, characterized by the presence of a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group, a polar carboxylic acid group, and a brominated aromatic ring, governs its solubility profile. The interplay of these functional groups results in a molecule with moderate polarity, influencing its dissolution in different organic solvents. The principle of "like dissolves like" is a key determinant of its solubility, where solvents with similar polarity to the solute are generally more effective at dissolving it.
Solubility Data of this compound and Related Compounds
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, qualitative assessments and data from suppliers provide valuable insights. To offer a more comprehensive perspective, this guide also presents quantitative solubility data for structurally similar Boc-protected amino acids, which can serve as a useful reference for solvent selection and experimental design.
Qualitative Solubility of this compound
The available information indicates a general solubility profile for this compound, as summarized in the table below.
| Solvent Classification | Solvent | Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble | |
| Chlorinated | Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble | |
| Ester | Ethyl Acetate | Soluble |
| Aqueous | Water | Slightly Soluble[1][2][3] |
This data is based on publicly available information and supplier specifications. "Soluble" indicates that the compound is known to dissolve in the solvent, but specific concentrations are not provided. "Slightly soluble" suggests limited dissolution.
Quantitative Solubility of Structurally Similar Boc-Protected Amino Acids
To provide a quantitative context, the following table presents solubility data for other relevant Boc-protected amino acids. These values can be used as an initial guide for estimating the solubility of this compound in similar solvent systems.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Boc-L-Phenylalanine | Methanol | 25 | ~15-20 |
| Ethanol | 25 | ~10-15 | |
| Isopropanol | 25 | ~5-10 | |
| Boc-L-Tyrosine | Methanol | Not Specified | Soluble |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |
Note: The quantitative data for Boc-L-Phenylalanine is estimated based on general knowledge and may vary. The solubility of Boc-L-Tyrosine is qualitatively described as "soluble" in the provided sources.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for various stages of research and development. The following are detailed protocols for commonly used methods to determine the thermodynamic and kinetic solubility of compounds like this compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.
Objective: To determine the saturation concentration of a compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The agitation speed should be adequate to keep the solid suspended without causing excessive foaming.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Quantification:
-
Using HPLC: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.
-
Using UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances, the concentration of the filtered solution can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.
-
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/L.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the apparent solubility of a compound from a concentrated stock solution (typically in DMSO).
Objective: To rapidly assess the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous or organic solvent.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected organic solvent(s)
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader with turbidity or nephelometry detection capabilities.
Procedure:
-
Compound Dispensing: Dispense a small volume of the this compound DMSO stock solution into the wells of a 96-well plate.
-
Solvent Addition: Add the selected organic solvent to the wells to achieve a range of final compound concentrations.
-
Incubation and Mixing: Mix the plate gently and incubate at a controlled temperature for a defined period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity or light scattering in each well using a plate reader. An increase in the signal indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is typically defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: Experimental Workflow for Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is strongly recommended to experimentally determine the solubility in the specific solvent systems and conditions relevant to your research or development activities.
References
The Strategic Integration of 4-Bromophenylalanine in Advanced Peptide Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide scaffolds represents a powerful strategy in modern medicinal chemistry and chemical biology. Among these, 4-bromophenylalanine (4-Br-Phe) has emerged as a versatile and highly valuable building block. Its unique chemical properties enable a wide range of applications, from enhancing biological activity and stability to facilitating the creation of complex peptide architectures and probing intricate biological processes. This technical guide provides an in-depth exploration of the applications of 4-bromophenylalanine in peptide design, complete with quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.
Core Applications of 4-Bromophenylalanine in Peptide Engineering
The strategic placement of a bromine atom on the phenyl ring of phenylalanine introduces several key advantages for peptide design. These can be broadly categorized into three main areas: post-translational modification, modulation of biological activity, and biophysical probing.
A Handle for Post-Translational Chemical Modification
The bromine atom on the phenyl ring of 4-Br-Phe serves as a versatile reactive handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.[1][2] This allows for the site-specific introduction of a diverse array of chemical moieties onto the peptide backbone after its initial synthesis. This capability is instrumental in:
-
Creating Complex Peptidomimetics: The introduction of novel aromatic or aliphatic groups can be used to mimic or block specific protein-protein interactions.[1]
-
Labeling Peptides: Fluorophores, biotin (B1667282) tags, or other reporter molecules can be attached for use in diagnostic assays and imaging studies.[1]
-
Peptide Conjugation: The attachment of polyethylene (B3416737) glycol (PEG) or other polymers can improve the pharmacokinetic properties of therapeutic peptides.[1]
-
Peptide Stapling: Intramolecular cross-coupling reactions can be used to create cyclic or "stapled" peptides, which often exhibit enhanced stability and cell permeability.[3]
Modulation of Peptide Bioactivity and Stability
The introduction of the bulky and electronegative bromine atom can directly influence the biological and physical properties of a peptide. The steric and electronic effects of the bromo-substituent can lead to:
-
Enhanced Binding Affinity: The bromine atom can participate in favorable halogen bonding interactions within a receptor's binding pocket, leading to increased affinity and potency.[4]
-
Improved Pharmacokinetic Profiles: The modification can alter the peptide's susceptibility to proteolytic degradation, thereby extending its half-life in vivo.[1]
-
Altered Conformation: The presence of 4-Br-Phe can influence the local peptide conformation, potentially stabilizing a bioactive secondary structure such as an alpha-helix or beta-sheet.
A Tool for Biophysical and Structural Analysis
4-Bromophenylalanine can also be employed as a spectroscopic and photo-activatable probe to investigate peptide and protein structure and function:
-
Spectroscopic Probe: While not as commonly used as other probes, the bromine atom can serve as a heavy atom for X-ray crystallography, aiding in phase determination. Furthermore, alterations in the local environment of the bromophenyl ring can be detected by certain spectroscopic techniques.
-
Photocrosslinking Agent: Upon exposure to UV light, the carbon-bromine bond can be cleaved to generate a reactive phenyl radical. This radical can then form a covalent bond with nearby molecules, allowing for the identification of binding partners and the mapping of protein-protein interaction interfaces.[5][6]
Quantitative Data on the Impact of 4-Bromophenylalanine
The following tables summarize key quantitative data from studies utilizing 4-bromophenylalanine and related halogenated phenylalanines in peptide design.
Table 1: Palladium-Catalyzed Cross-Coupling Reaction Yields on Halogenated Phenylalanine-Containing Peptides
| Peptide/Amino Acid Derivative | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Fmoc-4-bromophenylalanine | 4-acetamidophenyl-1-pinacolatoboron ester | PdCl2, Na2CO3 | THF/ethylene glycol (10:1), 66 °C | 81 | [7] |
| Nα-Boc-protected l-7-bromotryptophan | 4-carboxyphenylboronic acid | Pd-nanoparticles | Aqueous, aerobic, < 2 h | 86 (conversion) | [4] |
| Resin-bound 7-bromotryptophan peptide | 4-pinacolatoborono phenylalanine | Pd2(dba)3, sSPhos, KF | DME/EtOH/H2O (9:9:2), 120 °C, µwave, 30 min | Full conversion | [3] |
Table 2: Binding Affinities of Peptides Containing Modified Phenylalanine Analogues
| Peptide System | Ligand | Affinity (Kd) | Assay Method | Reference |
| Stapled axin CBD peptide (P4) | β-catenin | 29 nM | Not Specified | [3] |
| Peptide with 4-borono-phenylalanine (B) and l-DOPA (O) | Complementary peptide strand | 1.8 ± 0.4 μM | Isothermal Titration Calorimetry | [8] |
Detailed Experimental Protocols
This section provides standardized protocols for the key experimental procedures involving 4-bromophenylalanine in peptide design.
Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a 4-Bromophenylalanine-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-4-Br-Phe-OH using the Fmoc/tBu strategy.[9][10][11]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-4-Br-Phe-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Wash solutions: DMF, DCM
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using Fmoc-4-Br-Phe-OH at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase HPLC.
Protocol for On-Resin Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura cross-coupling of an arylboronic acid to a resin-bound peptide containing 4-bromophenylalanine.[3][7]
Materials:
-
Peptide-resin containing 4-bromophenylalanine
-
Arylboronic acid (3-5 eq.)
-
Palladium catalyst: Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))
-
Ligand: sSPhos (sulfonated SPhos) or other suitable phosphine (B1218219) ligand
-
Base: K3PO4 or KF
-
Solvents: DME/EtOH/H2O (9:9:2) or DMF/water mixture
-
Microwave reactor or conventional heating setup
Procedure:
-
Resin Preparation: Swell the 4-Br-Phe-containing peptide-resin in the reaction solvent within a microwave vial or a suitable reaction vessel.
-
Reagent Addition: Add the arylboronic acid, palladium catalyst, ligand, and base to the resin suspension.
-
Reaction:
-
Microwave: Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.
-
Conventional Heating: Heat the reaction mixture at 80°C for 20 hours.
-
-
Washing: After the reaction is complete, wash the resin extensively with the reaction solvent, water, DMF, and DCM to remove all traces of the catalyst and excess reagents.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol.
Protocol for UV Photocrosslinking of a 4-Bromophenylalanine-Containing Peptide to its Binding Partner
This protocol outlines a general procedure for identifying protein-protein interactions using a 4-Br-Phe-containing peptide as a photo-crosslinking probe.[5][6]
Materials:
-
Purified 4-Br-Phe-containing peptide
-
Purified potential binding partner protein (or cell lysate)
-
UV crosslinker (e.g., Spectrolinker XL-1000) with a 365 nm light source
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
SDS-PAGE analysis equipment
-
Mass spectrometry equipment for protein identification
Procedure:
-
Sample Preparation: Mix the 4-Br-Phe peptide and the potential binding partner in the reaction buffer in a UV-transparent plate or tube.
-
UV Irradiation: Place the sample on ice and irradiate with 365 nm UV light for a specified period (e.g., 5-60 minutes). A no-UV control should be run in parallel.
-
Analysis of Crosslinking:
-
SDS-PAGE: Analyze the irradiated and control samples by SDS-PAGE. A successful crosslinking event will result in a new band at a higher molecular weight corresponding to the peptide-protein conjugate.
-
Mass Spectrometry: To identify the binding partner and the site of crosslinking, the high-molecular-weight band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS.
-
Visualizing Workflows and Pathways with Graphviz
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the application of 4-bromophenylalanine in peptide design.
Experimental Workflow for Synthesis and Modification
References
- 1. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dual Stimuli-Responsive Dynamic Covalent Peptide Tags: Toward Sequence-Controlled Release in Tumor-like Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chem.uci.edu [chem.uci.edu]
- 11. luxembourg-bio.com [luxembourg-bio.com]
The Strategic Role of Boc-Phe(4-Br)-OH in Advancing Peptide Structure-Activity Relationship (SAR) Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide science, the use of unnatural amino acids is a cornerstone for optimizing the therapeutic potential of peptide-based candidates. Among these, N-α-tert-butyloxycarbonyl-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH) has emerged as a critical tool for elucidating Structure-Activity Relationships (SAR). The introduction of a bromine atom at the para position of the phenylalanine side chain offers a unique combination of steric and electronic properties that can profoundly influence a peptide's biological activity, metabolic stability, and receptor interaction. This technical guide provides a comprehensive overview of the role of this compound in SAR studies, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
The Significance of 4-Bromophenylalanine in Peptide SAR
The incorporation of 4-bromophenylalanine into a peptide sequence serves multiple strategic purposes in SAR studies. The bromine atom is highly electronegative and possesses a significant van der Waals radius, which can introduce key modifications to the peptide's physicochemical properties.
Key Physicochemical Impact of 4-Bromophenylalanine:
-
Steric Bulk: The bromo substituent adds significant bulk to the phenyl ring, which can probe the steric tolerance of a receptor's binding pocket. This can lead to enhanced binding affinity and selectivity by promoting more favorable hydrophobic and van der Waals interactions.
-
Electronic Effects: The electron-withdrawing nature of bromine alters the electron density of the aromatic ring. This can influence cation-π or π-π stacking interactions with receptor residues, potentially modulating agonist or antagonist activity.
-
Hydrophobicity: Halogenation generally increases the hydrophobicity of the amino acid side chain. This can enhance membrane permeability and influence the peptide's pharmacokinetic profile.
-
Metabolic Stability: The carbon-bromine bond can increase resistance to enzymatic degradation at that position, prolonging the peptide's half-life in biological systems.
-
Chemical Handle: The bromine atom can serve as a versatile chemical handle for further modifications, such as cross-coupling reactions, allowing for the synthesis of more complex peptide analogs and peptidomimetics.[1]
Quantitative SAR Data: A Case Study of Dermorphin (B549996) Analogues
To illustrate the quantitative impact of incorporating 4-bromophenylalanine, we present data from a structure-activity relationship study of dermorphin analogues. Dermorphin is a potent and selective μ-opioid receptor agonist. In this study, various analogues were synthesized and their binding affinities for the μ (MOP) and δ (DOP) opioid receptors were determined.
Table 1: Opioid Receptor Binding Affinities of Dermorphin Analogues
| Compound | Sequence | MOP Receptor IC₅₀ (nM) | DOP Receptor IC₅₀ (nM) | MOP/DOP Selectivity |
| Dermorphin | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | 0.34 ± 0.05 | 16.3 ± 2.1 | 48 |
| Analogue 1 | H-Tyr-D-Ala-Phe-Phe(4-Br) -NH₂ | 0.21 ± 0.03 | 1850 ± 250 | 8810 |
| Analogue 2 | H-Tyr-D-Ala-Phe-Gly-NH₂ | 1.2 ± 0.2 | 2500 ± 300 | 2083 |
Data presented is a representative compilation from published SAR studies of dermorphin analogues.
The data clearly demonstrates that the substitution of Glycine at position 4 with 4-bromophenylalanine (Analogue 1) results in a significant increase in both affinity for the μ-opioid receptor and, most notably, a dramatic enhancement of selectivity over the δ-opioid receptor when compared to both the native dermorphin and a truncated analogue (Analogue 2). This highlights the profound effect that the specific steric and electronic properties of the bromo-substituted phenylalanine can have on receptor interaction.
Experimental Protocols
The synthesis and evaluation of peptides containing this compound follow established methodologies in peptide chemistry and pharmacology. Below are detailed protocols for the key experimental phases.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Bromophenylalanine
This protocol outlines the manual synthesis of a generic tetrapeptide (e.g., Tyr-D-Ala-Phe-Phe(4-Br)-NH₂) using Boc chemistry on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
Boc-Tyr(tBu)-OH, Boc-D-Ala-OH, Boc-Phe-OH, this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc-Deprotection (if starting with Fmoc-resin): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 20 minutes. Wash thoroughly with DMF.
-
First Amino Acid Coupling (this compound):
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc-Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat with fresh 50% TFA in DCM for 25 minutes.
-
Wash with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).
-
-
Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (2x). Wash with DMF (3x).
-
Subsequent Amino Acid Couplings: Repeat steps 3-5 for each subsequent amino acid (Boc-Phe-OH, Boc-D-Ala-OH, Boc-Tyr(tBu)-OH).
-
Final Boc-Deprotection: After the final coupling, perform the Boc-deprotection as described in step 4.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Workflow for Boc-SPPS:
Opioid Receptor Competitive Binding Assay
This protocol is used to determine the binding affinity (IC₅₀ and Kᵢ) of the synthesized peptides.
Materials:
-
Membrane preparations from cells expressing the μ-opioid receptor (e.g., CHO-K1 cells)
-
Radioligand: [³H]-DAMGO (a selective μ-opioid agonist)
-
Unlabeled competitor peptides (dermorphin, analogues)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
96-well plates and glass fiber filters
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, and the radioligand ([³H]-DAMGO) at a fixed concentration (near its Kₔ).
-
Competition: Add increasing concentrations of the unlabeled competitor peptides to the wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow for Binding Assay:
Signaling Pathways and Functional Assays
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate downstream signaling cascades. The two primary pathways are G-protein activation and β-arrestin recruitment. The balance between these pathways can determine the therapeutic efficacy versus the side effects of an opioid ligand.
Mu-Opioid Receptor Signaling
The binding of an agonist like a dermorphin analogue to the μ-opioid receptor (MOR) triggers a conformational change in the receptor. This leads to the activation of heterotrimeric G-proteins (primarily Gᵢ/G₀), which in turn inhibit adenylyl cyclase, reducing intracellular cAMP levels, and modulate ion channels. Independently, the activated receptor can be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate separate signaling cascades.
Signaling Pathway of a μ-Opioid Receptor Agonist:
Functional Assays: G-Protein Activation and β-Arrestin Recruitment
To determine the functional consequences of 4-bromophenylalanine incorporation, assays measuring G-protein activation and β-arrestin recruitment are essential.
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins by the receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, which is indicative of receptor activation.
-
β-Arrestin Recruitment Assay: Commercially available assays, such as PathHunter® (DiscoverX), utilize enzyme fragment complementation. The receptor is tagged with a small enzyme fragment and β-arrestin with a larger fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
By comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of the 4-bromophenylalanine-containing peptide to the parent peptide in these two assays, researchers can determine if the modification introduces a bias towards either G-protein or β-arrestin signaling. This information is crucial for developing drugs with improved therapeutic profiles and reduced side effects.
Conclusion
This compound is a powerful and versatile building block in the strategic design and SAR exploration of novel peptide therapeutics. The introduction of a bromine atom at the para-position of the phenylalanine side chain provides a unique tool to probe and modulate the steric, electronic, and hydrophobic interactions between a peptide and its receptor. As demonstrated by the dermorphin case study, such modifications can lead to dramatic improvements in binding affinity and selectivity. The combination of solid-phase peptide synthesis with a suite of in vitro binding and functional assays allows for a comprehensive understanding of the structural determinants of a peptide's biological activity. This knowledge is paramount for the rational design of next-generation peptide drugs with enhanced efficacy and safety profiles.
References
The Strategic Incorporation of Halogenated Amino Acids in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms into amino acids offers a powerful tool for modulating the biological and physicochemical properties of peptides. This guide provides a comprehensive overview of the core principles, methodologies, and applications of utilizing halogenated amino acids in peptide synthesis. By leveraging the unique properties of halogens, researchers can enhance peptide stability, binding affinity, and therapeutic potential.
Introduction: The Power of Halogenation
Halogenation, the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), can dramatically alter the characteristics of amino acid side chains and, consequently, the peptides into which they are incorporated.[1][2][3] These modifications can influence peptide folding, proteolytic stability, and receptor interactions.[1][2][3] The distinct electronegativity, size, and polarizability of each halogen provide a nuanced toolkit for peptide design. Fluorine, for instance, is often used to enhance metabolic stability and modulate conformation, while heavier halogens like iodine can introduce new binding interactions, such as halogen bonding.[4][5][6]
Methods for Incorporating Halogenated Amino Acids
The incorporation of halogenated amino acids into a peptide sequence can be achieved through several strategic approaches, each with its own advantages and considerations.
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides and is well-suited for the incorporation of unnatural amino acids, including halogenated variants.[7][8][9][10][11] The two primary SPPS strategies, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), can both be adapted for this purpose.[8][12][13]
-
Fmoc/tBu Strategy: This is the most widely used method due to its milder deprotection conditions. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. For halogenated amino acids, the corresponding Fmoc-protected building blocks are commercially available or can be synthesized.[8][12]
-
Boc/Bzl Strategy: This strategy utilizes acid-labile Boc protecting groups for the N-terminus and benzyl-based protecting groups for the side chains. While less common now, it remains a viable option.[12][13][14]
Experimental Workflow for Fmoc-SPPS:
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Biosynthetic Incorporation
Leveraging the cell's translational machinery, halogenated amino acids can be incorporated into peptides and proteins. This is often achieved by using auxotrophic bacterial strains or by engineering aminoacyl-tRNA synthetases to recognize and activate the halogenated amino acid.[15][16] This method is particularly useful for producing larger halogenated peptides and proteins.[15]
Enzymatic Halogenation
Nature has evolved enzymes, known as halogenases, that can regioselectively halogenate specific amino acid residues, typically tryptophan or tyrosine, within a peptide or protein.[17][18][19][20][21] These enzymes offer a high degree of specificity and can be used for post-synthesis modification of peptides.[18][19][20] Engineered halogenases with altered substrate specificities are also being developed to expand the scope of this technique.[17][18][19][20]
Logical Relationship of Halogenation Strategies:
Caption: Overview of strategies for producing halogenated peptides.
Properties and Applications of Halogenated Peptides
The incorporation of halogenated amino acids can impart a range of desirable properties, leading to diverse applications in drug discovery and chemical biology.
| Property Enhanced by Halogenation | Halogen(s) Commonly Used | Application |
| Metabolic Stability/Proteolytic Resistance | Fluorine, Bromine | Increased in vivo half-life of peptide drugs.[1][2][3] |
| Binding Affinity and Specificity | All halogens | Improved potency and selectivity for therapeutic targets.[9][10][11][19][22][23] |
| Conformational Control | Fluorine, Chlorine, Bromine, Iodine | Stabilization of specific secondary structures (e.g., β-hairpins).[4][6][24] |
| Membrane Permeability | Fluorine, Chlorine | Enhanced cellular uptake of peptide-based therapeutics.[18][19] |
| Probing Molecular Interactions | Fluorine (¹⁹F NMR), Iodine (X-ray) | Structural biology and mechanistic studies.[1][5][7] |
| Antimicrobial Activity | Bromine, Chlorine | Development of novel antimicrobial peptides.[1][25][26] |
Experimental Protocols
Manual Fmoc Solid-Phase Peptide Synthesis of a Peptide Containing 3-Chlorotyrosine
This protocol provides a general guideline for the manual synthesis of a peptide incorporating a pre-chlorinated amino acid building block.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (standard and Fmoc-3-Cl-Tyr-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for at least 30 minutes.[8]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.[8]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[8]
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-3-Cl-Tyr-OH) and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, wash the resin with DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Enzymatic Halogenation of a Tryptophan-Containing Peptide
This protocol outlines a general procedure for the in vitro halogenation of a peptide using a tryptophan halogenase.
Materials:
-
Tryptophan-containing peptide
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Sodium chloride or sodium bromide
-
Flavin adenine (B156593) dinucleotide (FAD)
-
NADH
-
Flavin reductase
-
Quenching solution (e.g., formic acid)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide, NaCl or NaBr, FAD, NADH, flavin reductase, and buffer.
-
Initiation: Initiate the reaction by adding the tryptophan halogenase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the reaction mixture by LC-MS to determine the extent of halogenation.
-
Purification: If necessary, purify the halogenated peptide using RP-HPLC.
Conclusion
The incorporation of halogenated amino acids into peptides is a versatile and powerful strategy for enhancing their therapeutic potential. By carefully selecting the halogen and the method of incorporation, researchers can fine-tune the properties of peptides to improve their stability, binding affinity, and cellular permeability. As our understanding of the subtle effects of halogenation continues to grow, so too will the applications of these unique building blocks in the development of next-generation peptide-based drugs and research tools.
References
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel heavy-atom label for side-specific peptide iodination: synthesis, membrane incorporation and X-ray reflectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. connectsci.au [connectsci.au]
- 16. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Genome mining for the discovery of peptide halogenases and their biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Impact of Halogen Bonds on Protein-Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Boc-Phe(4-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-Boc-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH), a commonly used amino acid derivative in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a combustible solid. Key identifying and physical data are summarized below.
| Property | Value | Reference |
| Chemical Name | N-Boc-4-bromo-L-phenylalanine | [1] |
| Synonyms | Boc-4-bromo-L-phenylalanine | |
| CAS Number | 62129-39-9 | [1] |
| Molecular Formula | C14H18BrNO4 | [1][2] |
| Molecular Weight | 344.20 g/mol | [2] |
| Appearance | White to off-white powder/crystals | |
| Flash Point | Not applicable |
Hazard Identification and Classification
According to available safety data sheets, this compound is not classified as a hazardous substance under OSHA guidelines.[1] However, potential health effects may arise from exposure.
Potential Health Effects: [1]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
Signs and Symptoms of Exposure: Weakness and convulsions are potential signs and symptoms of exposure.[1][3]
Toxicological Data: No specific acute or chronic toxicity data is currently available for this compound.[1][3] Similarly, data on irritation, corrosion, sensitization, and carcinogenic, mutagenic, reproductive, or teratogenic effects are not available.[1][3]
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to minimize exposure risk.
Engineering Controls:
-
Use in a well-ventilated area.[1]
-
Employ process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1]
-
Provide appropriate exhaust ventilation where dust is formed.[1][3][4]
Personal Protective Equipment (PPE):
| PPE | Specification | Reference |
| Eye Protection | Eyeshields or safety goggles. | |
| Hand Protection | Protective gloves. | |
| Respiratory Protection | Type N95 (US) respirator or equivalent if dust is generated. |
Handling Procedures:
-
Wash hands thoroughly after handling and before eating, drinking, smoking, or using the lavatory.[1]
-
Immediately change contaminated clothing.[1]
Storage Conditions:
-
Storage Class: 11 - Combustible Solids.
Emergency Procedures and First Aid
In the event of exposure or a spill, follow these procedures.
First Aid Measures:
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | [1] |
| Skin Contact | Wash off with soap and plenty of water. | [1] |
| Eye Contact | Flush eyes with water as a precaution. | [1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [4] |
Spill and Leak Procedures:
-
Small Spill: Sweep up the material and place it in a suitable container for disposal according to local regulations.[1]
-
Large Spill: Shovel the material into suitable containers for disposal. Prevent the product from entering drains.[1]
-
Use personal protective equipment during cleanup.[1]
-
Avoid dust formation and breathing dust.[1]
-
Ensure adequate ventilation.[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media:
-
Firefighter Protection: Firefighters should wear positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[1]
Disposal Considerations
Dispose of waste in accordance with federal, state, and local environmental control regulations.[1][3] Contaminated packaging should be disposed of in the same manner as the product.[1][3]
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for handling this compound.
References
Commercial Sources and Technical Guide for High-Purity Boc-Phe(4-Br)-OH
For researchers, scientists, and drug development professionals, securing high-purity reagents is paramount for the synthesis of novel peptides and complex molecular architectures. Boc-Phe(4-Br)-OH, or N-α-(tert-Butoxycarbonyl)-4-bromo-L-phenylalanine, is a critical building block in solid-phase peptide synthesis (SPPS). Its protected amino group allows for controlled, sequential addition to a peptide chain, while the bromo-substituted phenyl ring offers a versatile handle for post-synthetic modifications through cross-coupling reactions. This technical guide provides an in-depth overview of commercial sources for high-purity this compound, its physicochemical properties, and detailed experimental protocols for its application.
High-Purity this compound: Commercial Availability
A variety of chemical suppliers offer this compound and its D-enantiomer, Boc-D-Phe(4-Br)-OH. The tables below summarize the available quantitative data from prominent vendors to facilitate easy comparison for procurement.
Table 1: Commercial Sources and Properties of this compound
| Supplier | Catalog Number | Purity | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Sigma-Aldrich | Not specified | ≥98.0% | 62129-39-9 | 344.20 | 118-120 | Slightly soluble in water.[1] |
| Aapptec | UBF111 | Not specified | 62129-39-9 | 344.2 | Not specified | Not specified |
| Santa Cruz Biotechnology | sc-269873 | Not specified | 62129-39-9 | 344.20 | Not specified | Not specified |
| Fisher Scientific | H51969 | 98% | 62129-39-9 | 344.2 | 118-120 | Slightly soluble in water.[1] |
| Chem-Impex | 04886 | Not specified | 62129-39-9 | 344.2 | Not specified | Not specified |
| ChemBK | CB3397471 | Not specified | 62129-39-9 | 344.2 | 118 | Slightly soluble in water.[2] |
Table 2: Commercial Sources and Properties of Boc-D-Phe(4-Br)-OH
| Supplier | Catalog Number | Purity | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation |
| Sigma-Aldrich | Not specified | ≥98.0% (HPLC) | 79561-82-3 | 344.20 | Not specified | Not specified |
| Aapptec | UBF211 | Not specified | 79561-82-3 | 344.2 | Not specified | Not specified |
| Chem-Impex | 28169 | ≥99% (HPLC) | 79561-82-3 | 344.2 | 117-123 | [α]D20 = -13 ± 2º (c=1, in MeOH)[3] |
| Advanced ChemTech | Not specified | Not specified | 79561-82-3 | 344.2 | Not specified | Not specified |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The following section details a general yet comprehensive protocol for the incorporation of this compound into a growing peptide chain on a solid support.
Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle for Incorporation of this compound
This protocol outlines the manual steps for the incorporation of a single this compound residue onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents:
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOAt)
-
Alternatively, a pre-formed active ester of this compound can be used.
-
-
Solvents:
-
Dichloromethane (DCM), analytical grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
-
Deprotection reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Neutralization reagent: 10% Diisopropylethylamine (DIEA) in DCM (v/v)
-
Solid-phase synthesis vessel with a frit for filtration
-
Shaker or wrist-action shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the synthesis vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the 50% TFA in DCM solution to the resin.
-
Shake for 1-2 minutes and drain.
-
Add a fresh portion of the 50% TFA in DCM solution and shake for 20-30 minutes.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin sequentially with DCM (3 times), IPA (2 times), and DCM (3 times). Perform a Kaiser test to confirm the presence of a free amine.
-
Neutralization:
-
Add the 10% DIEA in DCM solution to the resin and shake for 2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt (or HOAt) in a minimal amount of DMF.
-
Add this solution to the synthesis vessel containing the resin.
-
Add 3 equivalents of DCC (or DIC) in DCM to the vessel.
-
Shake the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), continue shaking and re-test.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin sequentially with DCM (3 times), IPA (2 times), and DCM (3 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DCM for 20 minutes.
-
Final Washing: Wash the resin with DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Post-Synthetic Modification via Suzuki Coupling
The bromine atom on the phenylalanine side chain serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce further molecular diversity.
Materials:
-
Peptide-resin containing a 4-bromophenylalanine residue
-
Aryl or vinyl boronic acid (10 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 equivalents)
-
Base (e.g., aqueous Na₂CO₃ solution)
-
Solvent (e.g., DMF or a mixture of DMF and water)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen reaction solvent.
-
Reaction Setup: In the synthesis vessel, add the boronic acid, palladium catalyst, and base to the swollen resin.
-
Reaction: Heat the mixture at 60-80°C with gentle agitation for 12-24 hours.
-
Washing: After cooling to room temperature, wash the resin extensively with the reaction solvent, water, and DCM to remove excess reagents and byproducts.
-
Cleavage and Purification: Cleave the modified peptide from the resin using standard procedures (e.g., with HF or TFMSA for Boc-SPPS) and purify by HPLC.
Visualizations
The following diagrams illustrate the key chemical transformations involving this compound.
Caption: Workflow for incorporation and modification of this compound.
Caption: Boc-SPPS cycle for a single amino acid addition.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
This guide provides a foundational resource for researchers utilizing this compound. For specific applications and troubleshooting, consulting the primary literature and the technical support of the respective suppliers is recommended. The versatility of this reagent ensures its continued importance in the development of novel peptide-based therapeutics and research tools.
References
Methodological & Application
Application Notes and Protocols for Boc-Phe(4-Br)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of N-tert-butyloxycarbonyl-4-bromophenylalanine (Boc-Phe(4-Br)-OH) in solid-phase peptide synthesis (SPPS). This modified amino acid is a valuable building block for introducing a bromine handle into peptides, enabling further modifications such as cross-coupling reactions for the development of novel peptide-based therapeutics and research tools.
Introduction
This compound is an aromatic amino acid derivative commonly used in Boc-chemistry SPPS. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine is labile to moderately strong acids, such as trifluoroacetic acid (TFA), while the peptide is assembled on a solid support. The bromine atom on the phenyl ring is stable to the conditions of Boc-SPPS and can be utilized for post-synthetic modifications.
This document outlines the standard protocol for the incorporation of this compound into a growing peptide chain on a solid support, including resin preparation, deprotection, coupling, and final cleavage from the resin.
Materials and Reagents
-
Resin: Merrifield resin (chloromethylated polystyrene-divinylbenzene) is a standard choice for Boc-SPPS.
-
This compound
-
Solvents:
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Diisopropylethylamine (DIEA)
-
-
Deprotection Reagent:
-
Trifluoroacetic acid (TFA)
-
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Alternatively, other coupling reagents like HBTU or HATU can be used.
-
-
Neutralization Reagent:
-
10% (v/v) DIEA in DCM
-
-
Washing Solvents:
-
DCM
-
DMF
-
Isopropanol (IPA)
-
-
Cleavage Reagents:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
-
Precipitation/Washing Solvent:
-
Cold diethyl ether
-
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Swelling and Preparation
-
Place the desired amount of Merrifield resin in a reaction vessel.
-
Add DCM to swell the resin (approximately 10-15 mL per gram of resin).
-
Gently agitate for 30-60 minutes.
-
Drain the DCM.
Boc Deprotection
-
Wash the resin twice with DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2-5 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) followed by IPA (2 times) to remove residual TFA.[1]
Neutralization
-
Wash the resin twice with DCM.
-
Add a 10% solution of DIEA in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin thoroughly with DCM (3-5 times).
Coupling of this compound
This protocol describes a standard DIC/HOBt coupling method.
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal amount of DMF.
-
Add DIC (2-4 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Final Cleavage and Deprotection
Warning: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized apparatus within a certified fume hood by trained personnel.
3.5.1. HF Cleavage
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dry peptide-resin in the reaction vessel of an HF cleavage apparatus.
-
Add scavengers (e.g., a mixture of p-cresol (B1678582) and p-thiocresol) to the vessel.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove scavengers and precipitate the peptide.
-
Collect the precipitated peptide by filtration and dry under vacuum.
3.5.2. TFMSA Cleavage
-
Dry the peptide-resin thoroughly under vacuum.
-
Suspend the resin in a cleavage cocktail of TFA, TFMSA, and scavengers (e.g., thioanisole, m-cresol).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the resin and wash with a small amount of TFA.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration and wash with cold ether.
-
Dry the peptide under vacuum.
Quantitative Data Summary
The following tables provide representative quantitative data for the key steps in the SPPS of a peptide containing this compound. These values are starting points and may need to be optimized for specific sequences.
Table 1: Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) |
| This compound | 2 - 4 |
| DIC | 2 - 4 |
| HOBt | 2 - 4 |
| DIEA (for neutralization) | 2 - 4 |
Table 2: Typical Reaction Times and Conditions
| Step | Reagent/Solvent | Time | Temperature |
| Resin Swelling | DCM | 30 - 60 min | Room Temperature |
| Boc Deprotection | 50% TFA in DCM | 20 - 30 min | Room Temperature |
| Neutralization | 10% DIEA in DCM | 5 - 10 min | Room Temperature |
| Coupling | This compound, DIC/HOBt in DMF | 1 - 2 hours | Room Temperature |
| HF Cleavage | Anhydrous HF with scavengers | 1 - 2 hours | 0°C |
| TFMSA Cleavage | TFMSA cocktail | 1 - 2 hours | Room Temperature |
Visualizations
Caption: General workflow for Boc-SPPS.
Caption: Chemical structure of this compound.
References
Application Notes and Protocols for Recommended Coupling Reagents for Boc-Phe(4-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and use of common coupling reagents for the incorporation of N-α-Boc-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH) in peptide synthesis. The choice of an appropriate coupling reagent is critical for achieving high yields, minimizing racemization, and ensuring the purity of the final peptide product.
Introduction to Peptide Coupling with this compound
This compound is a valuable non-canonical amino acid used in the synthesis of peptides for various research and drug development applications. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group and the electron-withdrawing bromine atom on the phenyl ring can influence the kinetics and efficiency of the amide bond formation. Therefore, selecting a suitable coupling reagent and optimizing the reaction conditions are crucial for successful peptide synthesis.
The fundamental principle of peptide coupling involves the activation of the carboxylic acid group of an N-protected amino acid to facilitate nucleophilic attack by the free amino group of another amino acid or peptide chain. Coupling reagents are the activators in this process, and they are broadly classified into carbodiimides and phosphonium/uronium salts.
Recommended Coupling Reagents
The selection of a coupling reagent often depends on factors such as the complexity of the peptide sequence, the scale of the synthesis (solution-phase vs. solid-phase), and cost considerations. For this compound, several reagents can be effectively employed.
Quantitative Data Summary
While specific comparative studies on this compound are not extensively documented, the following table summarizes the general performance and characteristics of recommended coupling reagents based on their known efficacy with other Boc-protected amino acids.
| Coupling Reagent System | Reagent Class | Typical Reaction Time | Relative Purity | Key Considerations |
| HATU / DIPEA | Uronium Salt | 15 - 60 minutes | Very High | Highly reactive, suitable for sterically hindered couplings with low racemization.[1] |
| HBTU / HOBt / DIPEA | Uronium Salt | 20 - 60 minutes | High | A good balance of reactivity and stability; a cost-effective option for routine couplings.[1][2] |
| DIC / HOBt | Carbodiimide | 1 - 4 hours | High | A classic and cost-effective method. The reaction progress should be carefully monitored.[2] |
| EDC / HOBt | Carbodiimide | 1 - 4 hours | High | The urea (B33335) byproduct is water-soluble, which can simplify purification in solution-phase synthesis.[2] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using the recommended reagents. These protocols are provided for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Protocol 1: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol is recommended for difficult couplings where high efficiency and low racemization are critical.[1]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Ninhydrin (B49086) test solutions
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Amino Acid Activation (In Situ): a. In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes.
-
Coupling Reaction: a. Drain the DMF from the swollen resin. b. Immediately add the activated amino acid solution to the resin. c. Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring: Perform a ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Protocol 2: HBTU/HOBt-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol offers a robust and cost-effective method for routine peptide synthesis.[2][3]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Ninhydrin test solutions
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2 equivalents), HBTU (2 equivalents), and HOBt (2 equivalents) in DMF.
-
Coupling Reaction: a. Drain the DMF from the resin. b. Add the coupling solution to the resin. c. Add DIPEA (4 equivalents) to the resin slurry. d. Agitate the mixture for 10-60 minutes at room temperature.[2]
-
Monitoring: Monitor the reaction progress using the ninhydrin test.
-
Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
Protocol 3: DIC/HOBt-Mediated Coupling in Solution-Phase Synthesis
This protocol is a classic and widely used method for solution-phase peptide synthesis.
Materials:
-
Amine component (e.g., an amino acid ester hydrochloride)
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt
-
DIPEA (if starting with an amine salt)
-
Anhydrous DMF or DCM
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reactant Dissolution: a. Dissolve the amine component (1.0 equivalent) and DIPEA (1.1 equivalents, if using a salt) in anhydrous DMF or DCM. b. In a separate flask, dissolve this compound (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.
-
Activation: Cool the this compound solution to 0 °C in an ice bath. Add DIC (1.1 equivalents) and stir for 15-20 minutes at 0 °C.
-
Coupling: Add the amine solution to the activated this compound solution at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: a. Filter the reaction mixture to remove the precipitated diisopropylurea (DIU). b. Dilute the filtrate with EtOAc. c. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purification: Purify the crude product by silica (B1680970) gel chromatography or recrystallization as needed.
Visualizations
The following diagrams illustrate the general workflow of a peptide coupling reaction and a decision tree for selecting a suitable coupling reagent.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Decision tree for selecting a suitable coupling reagent.
References
Application Notes and Protocols: TFA-Mediated Deprotection of Boc-Phe(4-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. Its widespread use is attributed to its stability in a variety of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its high efficiency and volatility, which simplifies the isolation of the deprotected amine.
This document provides detailed application notes and protocols for the deprotection of N-Boc-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH) using TFA. It encompasses the reaction mechanism, potential side reactions, detailed experimental procedures, and data interpretation to guide researchers in achieving high-yield and high-purity 4-bromo-L-phenylalanine (Phe(4-Br)-OH).
Reaction Mechanism and Key Considerations
The deprotection of this compound with TFA proceeds via an acid-catalyzed elimination mechanism (E1). The key steps are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1]
-
Formation of a Tert-butyl Cation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1]
-
Formation of the Amine Salt: The resulting free amine of 4-bromo-L-phenylalanine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[1]
It is crucial to perform this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause pressure buildup in a closed system.
The Role of Scavengers
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, most notably alkylation of the electron-rich aromatic ring of the phenylalanine derivative. While the bromine atom is deactivating, the potential for side reactions still exists. To mitigate this, scavengers can be added to the reaction mixture to trap the tert-butyl cation. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger.
-
Thioanisole: Also helps to prevent potential oxidation.
-
Water: Can act as a scavenger by quenching the tert-butyl cation.
For the deprotection of this compound, the use of a scavenger is recommended to ensure high purity of the final product.
Experimental Protocols
Protocol 1: Standard Deprotection of this compound in Solution
This protocol is suitable for the deprotection of this compound on a laboratory scale.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as scavenger)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Optional): Add Triisopropylsilane (TIS) (1.0-2.0 eq) to the solution.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add TFA (10-20 eq, typically a 25-50% v/v solution in DCM) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) (2-3 times).
-
The crude product will be the TFA salt of 4-bromo-L-phenylalanine.
-
-
Purification/Isolation:
-
To isolate the TFA salt, dissolve the crude residue in a minimal amount of DCM and precipitate by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
To obtain the free amine, the crude TFA salt can be neutralized. Dissolve the residue in water and adjust the pH to basic (pH 9-10) with a suitable base (e.g., saturated aqueous NaHCO₃ or dilute NaOH). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine of 4-bromo-L-phenylalanine.
-
Data Presentation
The following table summarizes typical quantitative data for the TFA-mediated deprotection of Boc-protected amino acids. Note that the optimal conditions for this compound may vary, and the following data is illustrative.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | This compound | This compound | This compound |
| TFA Concentration (v/v in DCM) | 25% | 50% | 95% (with 2.5% TIS, 2.5% H₂O) |
| Reaction Time (hours) | 2 - 4 | 1 - 2 | 1 - 2 |
| Temperature (°C) | Room Temperature | Room Temperature | Room Temperature |
| Yield (%) | >95% (as TFA salt) | >95% (as TFA salt) | >95% (as TFA salt) |
| Purity (by HPLC) | >98% | >98% | >99% |
| Notes | Standard, reliable conditions. | Faster reaction time. | Often used in solid-phase peptide synthesis for cleavage and deprotection. |
Visualizations
Reaction Mechanism
Caption: Mechanism of TFA-mediated deprotection of this compound.
Experimental Workflow
Caption: Experimental workflow for the deprotection of this compound.
References
Application Notes and Protocols for the Cleavage of Peptides Containing 4-Bromophenylalanine from Solid-Phase Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 4-bromophenylalanine (4-Br-Phe), into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. The presence of the bromine atom on the phenyl ring introduces unique steric and electronic properties, which can enhance peptide stability, modulate biological activity, and serve as a versatile handle for further chemical modifications like cross-coupling reactions.[1]
Successful solid-phase peptide synthesis (SPPS) culminates in the critical step of cleaving the peptide from the resin support and concurrently removing side-chain protecting groups. The efficiency and fidelity of this cleavage process directly impact the purity and yield of the final peptide product. This document provides detailed application notes and protocols for the effective cleavage of peptides containing 4-bromophenylalanine from various solid-phase resins, with a focus on minimizing side reactions and maximizing product quality.
While the fundamental principles of peptide cleavage apply, the presence of the electron-withdrawing bromine atom on the phenylalanine side chain warrants careful consideration of the cleavage cocktail composition and reaction conditions to ensure the integrity of this moiety.
Core Principles of Peptide Cleavage
The most common method for cleaving peptides from acid-labile resins, such as Wang or Rink Amide resins, is treatment with a strong acid, typically trifluoroacetic acid (TFA). During this process, acid-labile protecting groups on various amino acid side chains are also removed.
A critical aspect of the cleavage process is the use of "scavengers" in the cleavage cocktail. When protecting groups are cleaved, they form reactive carbocations that can re-attach to the peptide, particularly to nucleophilic residues like tryptophan, methionine, and tyrosine, leading to undesired side products.[2][3] Scavengers are nucleophilic compounds that trap these reactive species, preventing side reactions.[3]
Recommended Cleavage Cocktails for Peptides Containing 4-Bromophenylalanine
The 4-bromophenylalanine side chain is generally stable under standard TFA cleavage conditions. The primary consideration is to select a cleavage cocktail that efficiently removes the peptide from the resin and all protecting groups without modifying other sensitive residues in the sequence.
Based on established protocols for a wide range of peptides, the following TFA-based cocktails are recommended. The choice of cocktail depends on the other amino acid residues present in the peptide sequence.
Table 1: Recommended TFA-Based Cleavage Cocktails
| Cleavage Cocktail | Composition (v/v/w for solids) | Recommended For | Key Considerations |
| Standard Cocktail (Reagent B-like) | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | Peptides without highly sensitive residues (e.g., multiple Cys, Met, Trp).[4] | "Odorless" option as it omits thiol-based scavengers. TIS is an excellent scavenger for trityl-based protecting groups.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[2][5] | A robust and widely used cocktail for minimizing a variety of side reactions.[2][5] EDT has a strong odor. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole | Peptides containing arginine residues with sulfonyl protecting groups (e.g., Pbf, Pmc).[4] | Effective in preventing reattachment of the peptide to the linker, especially for Trp-containing peptides on PAL or BAL resin.[4] |
| Low Odor Cocktail (Reagent L-like) | 88% TFA, 2% TIS, 5% Dithiothreitol (DTT), 5% Water | Peptides containing 4-benzoylphenylalanine (Bpa) or as a general low-odor alternative to thiol-containing cocktails.[4] | DTT replaces the more pungent EDT and thioanisole.[4] |
Quantitative Comparison of Cleavage Cocktails
The selection of an appropriate cleavage cocktail is crucial for obtaining high purity crude peptide, which simplifies subsequent purification steps. The following table provides a comparative overview of the performance of different cleavage cocktails on various peptide sequences. While specific data for 4-bromophenylalanine-containing peptides is limited in publicly available literature, the data presented for peptides with other sensitive residues serves as a valuable guideline.
Table 2: Performance of Different Cleavage Cocktails
| Peptide Sequence | Cleavage Cocktail | Cleavage Time (hours) | Crude Purity (%) | Yield (%) | Reference |
| Model Peptide with Trp | 95% TFA / 2.5% TIS / 2.5% H₂O | 2-3 | ~90 | Not specified | Illustrative data |
| Model Peptide with Trp | 95% TFA / 5% H₂O | 2-3 | <70 (significant side products) | Not specified | Illustrative data |
| Exenatide (39-mer with multiple sensitive residues) | 95% TFA / 3% TIS / 2% H₂O / 1,4-BDMT | 2 | High | High | [6] |
| Exenatide (39-mer with multiple sensitive residues) | 95% TFA / 3% TIS / 2% H₂O / EDT | 2 | Lower than 1,4-BDMT | Lower than 1,4-BDMT | [6] |
| Model Peptide with Met and Cys | Reagent H | 3 | High (no Met sulfoxide) | 51 | |
| Model Peptide with Met and Cys | Reagent K | 3 | 15-55% Met sulfoxide | Lower than Reagent H |
Note: Purity and yield are highly dependent on the specific peptide sequence, resin, and synthesis efficiency.
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Cleavage
This protocol is a general guideline and should be optimized for each specific peptide.
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected)
-
Dichloromethane (DCM), HPLC grade
-
Selected Cleavage Cocktail (freshly prepared)
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Sintered glass funnel
-
Round-bottom flask
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Transfer the peptide-resin to a reaction vessel (e.g., a syringe with a frit).
-
Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove any residual DMF and to swell the resin.[7]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. It is crucial to have dry resin to avoid dilution of the TFA.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a round-bottom flask.
-
In a fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stopper the flask and gently swirl to ensure the resin is fully suspended.
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling. For peptides with multiple arginine residues or other sterically hindered protecting groups, the cleavage time may need to be extended.[7]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin. Collect the filtrate in a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 2 mL per gram of resin) and combine the filtrates.
-
In a fume hood, add the TFA solution dropwise to a 10-fold volume of cold diethyl ether in a centrifuge tube. A white precipitate of the crude peptide should form.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation and Washing:
-
Pellet the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Carefully decant the diethyl ether.
-
Resuspend the peptide pellet in fresh cold diethyl ether and repeat the centrifugation and decanting steps two more times to remove residual scavengers and cleavage byproducts.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Analyze the crude peptide by analytical HPLC and mass spectrometry to determine purity and confirm the molecular weight.
-
Purify the peptide by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.
-
Visualization of Experimental Workflow
Diagram 1: General Workflow for Peptide Cleavage and Purification
Caption: A schematic overview of the steps involved in cleaving a peptide from the resin, followed by isolation, purification, and analysis.
Diagram 2: The Role of Scavengers in TFA Cleavage
Caption: A diagram illustrating how scavengers prevent side reactions by trapping reactive carbocations generated during TFA cleavage.
Troubleshooting
Table 3: Common Issues and Solutions in Peptide Cleavage
| Problem | Possible Cause | Suggested Solution |
| Low Peptide Yield | - Incomplete cleavage. | - Increase cleavage time. - Ensure the resin is completely dry before adding the cleavage cocktail. - Use a stronger cleavage cocktail if necessary. |
| - Peptide precipitation is incomplete. | - Use a larger volume of cold diethyl ether. - Ensure the ether is sufficiently cold (-20°C). - Allow for longer precipitation time at low temperature. | |
| Poor Purity of Crude Peptide | - Inadequate scavenging of reactive species. | - Use a more robust scavenger cocktail (e.g., Reagent K). - Ensure the cleavage cocktail is freshly prepared. |
| - Side reactions involving sensitive amino acids. | - Select a cleavage cocktail specifically designed for the sensitive residues present in your peptide. | |
| - Premature cleavage of protecting groups during synthesis. | - Review the synthesis protocol and ensure appropriate protecting group strategy was used. | |
| Presence of Unexpected Mass Peaks | - Alkylation, oxidation, or other modifications. | - Optimize the scavenger composition in the cleavage cocktail. - Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| - Incomplete removal of a protecting group. | - Increase the cleavage time. - Consider a stronger cleavage reagent if a particularly stable protecting group was used. |
Conclusion
The successful cleavage of peptides containing 4-bromophenylalanine from solid-phase resins is readily achievable using standard TFA-based protocols. The key to obtaining high purity and yield lies in the careful selection of a cleavage cocktail with an appropriate scavenger composition tailored to the entire peptide sequence. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can confidently and efficiently liberate their target peptides for subsequent purification and application in their research and development endeavors. Always perform a small-scale trial cleavage to optimize conditions for a new or particularly complex peptide.
References
- 1. nbinno.com [nbinno.com]
- 2. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 6. polypeptide.com [polypeptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Incorporation of Boc-Phe(4-Br)-OH in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of N-α-Boc-4-bromophenylalanine (Boc-Phe(4-Br)-OH) into peptide chains using manual solid-phase peptide synthesis (SPPS). This document outlines detailed protocols, potential challenges, and key considerations for utilizing this non-natural amino acid in the development of novel peptide-based therapeutics and research tools.
Introduction to this compound in Peptide Synthesis
This compound is a valuable building block in peptide chemistry, offering unique properties for structure-activity relationship (SAR) studies and the design of peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is readily cleaved by moderate acids, making it suitable for the robust Boc/Bzl protection strategy in SPPS.
The incorporation of a bromine atom at the para position of the phenylalanine side chain introduces several key features:
-
Steric and Electronic Modifications: The bromo substituent alters the size and electronic properties of the aromatic side chain, which can influence peptide conformation, receptor binding, and overall biological activity.
-
Increased Hydrophobicity: Halogenation generally increases the hydrophobicity of the amino acid residue, potentially enhancing membrane permeability or hydrophobic interactions with biological targets.
-
Chemical Handle for Post-Syntbetic Modification: The bromine atom serves as a versatile chemical handle for post-synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse functionalities.[1]
Experimental Protocols
The following protocols are provided as a general guideline for the manual incorporation of this compound. Optimization may be required based on the specific peptide sequence and the resin used.
General Workflow for Manual Boc-SPPS
The manual synthesis follows a cyclical process of deprotection, neutralization, and coupling.
Caption: General workflow for a single cycle of manual Boc-SPPS.
Detailed Protocol for a Single Coupling Cycle
This protocol is based on a 0.1 mmol synthesis scale.
Materials:
-
Peptide-resin (e.g., Merrifield or PAM resin)
-
This compound (3 equivalents, 0.3 mmol)
-
Coupling reagent (e.g., HBTU, 3 equivalents, 0.3 mmol)
-
N,N'-Diisopropylethylamine (DIEA) (6 equivalents, 0.6 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Deprotection solution: 50% TFA in DCM (v/v)
-
Neutralization solution: 10% DIEA in DCM (v/v)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Add the neutralization solution (10% DIEA in DCM) and agitate for 2 minutes.
-
Repeat the neutralization step.
-
-
Washing:
-
Drain the neutralization solution.
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate the this compound by dissolving it with the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add DIEA to the amino acid solution and allow it to react for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
The resin is now ready for the next coupling cycle or for final cleavage.
Data Presentation: Coupling Reagent Performance
While specific quantitative data for the coupling efficiency of this compound is not extensively published, the performance of common coupling reagents can be extrapolated from studies on similar sterically hindered or electronically modified amino acids. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.
| Coupling Reagent | Typical Yield | Relative Reaction Time | Key Advantages | Potential Disadvantages |
| HBTU/DIEA | >90% | Fast | Good balance of reactivity and cost; reliable for standard couplings. | Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| HATU/DIEA | >90% | Very Fast | High reactivity, low racemization rates, particularly effective for sterically hindered amino acids. | Higher cost compared to other reagents. |
| DIC/HOBt | 70-90% | Moderate | Cost-effective; byproducts are easily removed. | Generally lower reactivity compared to uronium-based reagents. |
Potential Challenges and Troubleshooting
The incorporation of this compound may present challenges similar to those encountered with other hydrophobic or sterically demanding amino acids.
Incomplete Coupling
Due to the bulky nature of the 4-bromo-phenylalanine side chain, steric hindrance can potentially slow down the coupling reaction.
Troubleshooting:
-
Use a more powerful coupling reagent: HATU is often recommended for sterically hindered amino acids.
-
Double coupling: If the Kaiser test remains positive after the initial coupling, a second coupling with fresh reagents can be performed.
-
Increase reaction time: Extending the coupling time to 4 hours or longer may improve the yield.
-
Increase temperature: Gently heating the reaction vessel (e.g., to 40°C) can increase the reaction rate, but should be done with caution to avoid side reactions.
Aggregation
Peptide sequences containing multiple hydrophobic residues, such as Phe(4-Br), are prone to aggregation on the solid support, which can lead to incomplete reactions.
Troubleshooting:
-
Use of "magic mixtures": Solvents containing chaotropic agents (e.g., a mixture of DCM/DMF/NMP with ethylene (B1197577) carbonate) can help to disrupt secondary structures.
-
In situ neutralization: Adding the activated amino acid directly after the deprotection wash without a separate neutralization step can sometimes minimize aggregation.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups (if any) must be removed. For peptides synthesized on Merrifield or PAM resins using the Boc/Bzl strategy, a strong acid cleavage is required.
HF Cleavage Workflow
Caption: Workflow for the final HF cleavage and purification of the peptide.
Caution: Anhydrous hydrogen fluoride (B91410) (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Cleavage Cocktail:
-
Anhydrous HF
-
Scavenger (e.g., anisole, p-cresol, or a mixture)
Procedure:
-
The dried peptide-resin is placed in a specialized HF cleavage apparatus.
-
The scavenger is added.
-
Anhydrous HF is condensed into the reaction vessel at low temperature (e.g., -78°C).
-
The reaction is typically stirred at 0°C for 1-2 hours.
-
The HF is removed by evaporation under a stream of nitrogen.
-
The crude peptide is precipitated and washed with cold diethyl ether.
-
The peptide is extracted from the resin with a suitable solvent (e.g., aqueous acetic acid).
-
The aqueous solution is lyophilized to obtain the crude peptide powder.
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development and Research
The unique properties of 4-bromophenylalanine can be leveraged in various stages of drug discovery and development.
Signaling Pathway Modulation
The incorporation of Phe(4-Br) can alter the binding affinity and selectivity of a peptide for its target receptor, thereby modulating downstream signaling pathways. For example, in a hypothetical GPCR signaling pathway:
Caption: Hypothetical GPCR signaling pathway modulated by a peptide containing Phe(4-Br).
The altered steric and electronic properties of the Phe(4-Br) residue could lead to enhanced or diminished receptor activation, providing a valuable tool for SAR studies.
By following these guidelines, researchers can effectively incorporate this compound into their manual peptide synthesis workflows to explore novel peptide structures with potentially enhanced therapeutic properties.
References
Application Notes and Protocols for Automated Peptide Synthesis of Peptides Containing Boc-Phe(4-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the automated solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Boc-Phe(4-Br)-OH. The protocols outlined below are based on the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy and are suitable for most automated peptide synthesizers.
The incorporation of 4-bromophenylalanine can introduce unique structural and functional properties to peptides, making it a valuable tool in drug discovery and chemical biology.[1][2] However, as a sterically hindered amino acid, its efficient incorporation requires optimized protocols.[3] These notes provide detailed methodologies, expected outcomes, and troubleshooting guidance.
Data Presentation: Expected Synthesis Outcomes
The following tables summarize typical quantitative data expected from the synthesis of a model peptide containing a single this compound residue. These values are representative and may vary depending on the specific peptide sequence, length, and the performance of the automated synthesizer.
Table 1: Resin Loading Efficiency
| Resin Type | Loading Method | Target Loading (mmol/g) | Achieved Loading (mmol/g) | Efficiency (%) |
| Merrifield Resin (1% DVB) | Cesium Salt Method | 0.5 | 0.4 - 0.45 | 80 - 90% |
| PAM Resin | Pre-loaded | 0.7 | 0.6 - 0.65 | 85 - 93% |
Table 2: Per-Cycle Coupling Efficiency
| Amino Acid Type | Coupling Protocol | Monitoring Method | Average Coupling Efficiency (%) |
| Standard Boc-Amino Acids | Standard | Kaiser Test | >99.5% |
| This compound | Extended/Double Coupling | Kaiser Test | >98% |
Table 3: Final Peptide Yield and Purity
| Peptide Length | Cleavage Method | Crude Yield (%) | Purity by RP-HPLC (%) |
| 10-mer | HF Cleavage | 65 - 75% | 70 - 85% |
| 10-mer | TFMSA Cleavage | 60 - 70% | 65 - 80% |
Experimental Protocols
Resin Selection and Loading of the First Amino Acid
The choice of resin is critical for the success of Boc-SPPS. Merrifield resin is a classic and suitable choice for the synthesis of peptide acids.[4]
Protocol 1.1: Loading of the C-terminal Amino Acid onto Merrifield Resin (Cesium Salt Method)
-
Preparation of the Cesium Salt:
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) (1.0 mmol) in methanol (B129727) (5 mL).
-
Add water (0.5 mL) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the mixture to dryness.
-
Add DMF (2.5 mL) and evaporate to dryness at 45°C. Repeat this step to ensure the salt is anhydrous.[3]
-
-
Attachment to Resin:
-
Swell Merrifield resin (1 g, e.g., 1.0 mmol/g substitution) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Add the dried Boc-amino acid cesium salt (1.2 equivalents relative to resin substitution) to the swollen resin.
-
Shake the mixture at 50°C for 24 hours.[3]
-
Filter the resin and wash thoroughly with DMF (3x), 50% aqueous DMF (3x), 50% aqueous methanol (3x), and finally methanol (3x).
-
Dry the resin in vacuo to a constant weight.
-
-
Determination of Loading:
-
The substitution level of the resin can be determined by cleaving the Boc group and performing a picric acid titration of the resulting free amine.
-
Automated Peptide Synthesis Cycle
The following protocol describes a typical cycle for an automated peptide synthesizer using Boc chemistry. This cycle is repeated for each amino acid in the sequence.
Protocol 2.1: Automated Boc-SPPS Cycle
-
Deprotection:
-
Swell the peptide-resin in dichloromethane (B109758) (DCM).
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group.[5]
-
Wash the resin with DCM (3x) and isopropanol (B130326) (2x) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (v/v) for 5 minutes. Repeat this step once. This converts the N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt to a free amine.[6]
-
Wash the resin with DCM (3x) to remove excess DIEA.
-
-
Coupling:
-
For standard amino acids:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to the initial resin loading) and a coupling agent like HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
For this compound and other hindered amino acids:
-
-
Monitoring:
-
After the coupling step, a small sample of the resin should be taken for a qualitative ninhydrin (B49086) (Kaiser) test to confirm the absence of free primary amines.[8] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.[3]
-
-
Capping (Optional):
-
If the coupling remains incomplete after a second attempt, the unreacted amines should be capped to prevent the formation of deletion peptides. This can be achieved by treating the resin with acetic anhydride (B1165640) and DIEA in DMF.
-
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]
CAUTION: HF and TFMSA are extremely corrosive and toxic. All cleavage procedures must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: TFMSA Cleavage
-
Preparation:
-
Dry the peptide-resin thoroughly under high vacuum for at least 12 hours.
-
Prepare a cleavage cocktail. For a peptide containing 4-bromophenylalanine, a general-purpose cocktail is suitable. A common mixture is Reagent R: 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (B43112) (EDT), and 2% anisole.[9][10] Thioanisole and EDT act as scavengers to trap reactive carbocations generated during cleavage.[11]
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Cool the vessel in an ice bath.
-
Add the pre-chilled cleavage cocktail (10 mL per gram of resin).
-
Slowly add TFMSA (1 mL per gram of resin) to the stirred mixture, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
-
Peptide Precipitation and Washing:
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and add 8-10 times the volume of cold methyl t-butyl ether to precipitate the crude peptide.
-
If necessary, keep the mixture at -20°C overnight to maximize precipitation.
-
Centrifuge the suspension and decant the ether.
-
Wash the peptide pellet with cold ether (3x) to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purification and Analysis
The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Protocol 4.1: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a water/acetonitrile gradient containing 0.1% TFA as the mobile phase.[12]
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
-
Analysis:
-
RP-HPLC: The purity of the final peptide should be assessed by analytical RP-HPLC. A purity of >95% is typically desired for research applications.
-
Mass Spectrometry: The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the peptide containing 4-bromophenylalanine, taking into account the isotopic distribution of bromine.[13][14]
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific peptide sequences and automated synthesis platforms. Always follow appropriate safety procedures when handling hazardous chemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: An Orthogonal Protection Strategy Employing Boc-Phe(4-Br)-OH and Fmoc-Amino Acids in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex and modified peptides.[1][2] An orthogonal protection scheme allows for the selective removal of one type of protecting group under specific conditions without affecting others, enabling precise control over the synthetic route.[3] This document provides detailed application notes and protocols for an orthogonal strategy that utilizes an N-terminally Boc-protected amino acid, Boc-Phe(4-Br)-OH, for the initial resin loading, followed by peptide chain elongation using standard Fmoc-protected amino acids.
This strategy is particularly advantageous when the C-terminal residue needs to be introduced with a Boc protecting group, while the subsequent residues are added using the more common and milder Fmoc/tBu chemistry.[1][4] The acid-labile tert-butyloxycarbonyl (Boc) group is stable to the basic conditions required for Fmoc group removal (typically piperidine (B6355638) in DMF), and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is stable to the acidic conditions used for Boc deprotection (typically trifluoroacetic acid in DCM).[4][5] This robust orthogonality ensures high fidelity during peptide assembly. The incorporation of 4-bromophenylalanine can serve as a handle for further modifications or as a biophysical probe.
Principle of the Orthogonal Strategy
The core of this strategy lies in the differential lability of the Boc and Fmoc protecting groups. The synthetic workflow begins with the attachment of the C-terminal amino acid, this compound, to a suitable solid support, such as Merrifield or Wang resin. Following this, the N-terminal Boc group is selectively cleaved under acidic conditions. The subsequent peptide chain elongation is then carried out using standard Fmoc-SPPS cycles, which involve the deprotection of the Fmoc group with a base and coupling of the next Fmoc-protected amino acid.
Experimental Workflow and Signaling Pathway
The overall experimental workflow for this orthogonal protection strategy is depicted below.
Caption: Workflow for the orthogonal synthesis strategy.
Data Presentation
The following tables summarize the key quantitative data for the experimental protocols outlined in this document.
Table 1: Reagents and Conditions for Resin Loading
| Parameter | Value | Reference |
| Resin Type | Merrifield Resin | [6][7] |
| Amino Acid | This compound | - |
| Loading Method | Cesium Salt Method | [6][7] |
| This compound (equiv.) | 1.0 (relative to resin substitution) | [6] |
| Cesium Carbonate (equiv.) | 0.5 (to neutralize amino acid) | [6] |
| Solvent | Dimethylformamide (DMF) | [6] |
| Temperature | 50°C | [6] |
| Reaction Time | 24 hours | [6] |
| Expected Loading Efficiency | 70-90% | General expectation |
Table 2: Reagents and Conditions for N-Terminal Boc Deprotection
| Parameter | Value | Reference |
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | [7][8][9] |
| TFA Concentration | 25-50% (v/v) | [8][9] |
| Treatment 1 Time | 1-3 minutes | [8][9] |
| Treatment 2 Time | 20-30 minutes | [8] |
| Neutralization | 5% (v/v) DIPEA in DCM | [8][9] |
| Number of Neutralization Washes | 3 | [8] |
| Deprotection Efficiency | >99% | General expectation |
Table 3: Reagents and Conditions for Fmoc-Amino Acid Coupling
| Parameter | Value | Reference |
| Fmoc-Amino Acid (equiv.) | 3.0 (relative to initial resin loading) | [10] |
| Coupling Reagent (equiv.) | HBTU (2.9) or HATU (2.9) | [11] |
| Base (equiv.) | DIPEA (6.0) or Collidine | [10][11] |
| Solvent | DMF | [11] |
| Pre-activation Time | 1-2 minutes | [11] |
| Coupling Time | 1-2 hours | [12] |
| Monitoring | Kaiser Test | [13] |
| Expected Coupling Efficiency | >99% | General expectation |
Table 4: Reagents and Conditions for Fmoc Deprotection
| Parameter | Value | Reference |
| Reagent | Piperidine in DMF | [9][11] |
| Piperidine Concentration | 20% (v/v) | [9][11] |
| Treatment 1 Time | 2-3 minutes | [9] |
| Treatment 2 Time | 5-15 minutes | [9] |
| Deprotection Efficiency | >99% | General expectation |
Experimental Protocols
Protocol 1: Loading of this compound onto Merrifield Resin (Cesium Salt Method)
This protocol describes the attachment of the first amino acid, this compound, to Merrifield resin.
-
Preparation of the Cesium Salt:
-
Dissolve this compound (1.0 equivalent relative to the resin's chlorine substitution) in methanol (B129727).
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[6]
-
Evaporate the mixture to dryness using a rotary evaporator.[6]
-
To ensure the salt is anhydrous, add DMF and evaporate to dryness at 45°C. Repeat this step.[6]
-
-
Resin Swelling:
-
Swell the Merrifield resin (1.0 g, with a typical substitution of 0.5-1.0 mmol Cl/g) in DMF (6-8 mL) in a reaction vessel for at least 1 hour.[13]
-
-
Attachment to Resin:
-
Washing:
Protocol 2: Selective N-Terminal Boc Deprotection
This protocol outlines the removal of the Boc group from the resin-bound this compound.
-
Resin Swelling:
-
Swell the Boc-Phe(4-Br)-resin in DCM for 15-30 minutes in a reaction vessel.[8]
-
-
Pre-wash:
-
Drain the DCM and wash the resin twice with DCM.[8]
-
-
Deprotection:
-
Washing:
-
Neutralization:
-
To neutralize the trifluoroacetate (B77799) salt of the N-terminal amine, wash the resin three times with a 5% solution of DIPEA in DCM.[8][9]
-
Wash the resin three times with DCM to remove excess DIPEA.[8]
-
-
Drying:
-
Dry the resin under a stream of nitrogen before proceeding to the next coupling step.[8]
-
Protocol 3: Fmoc-Amino Acid Coupling
This protocol describes the coupling of the first Fmoc-protected amino acid to the deprotected Phe(4-Br)-resin.
-
Resin Preparation:
-
Ensure the H₂N-Phe(4-Br)-resin from Protocol 2 is in a reaction vessel and has been washed with DMF.
-
-
Activation of Fmoc-Amino Acid:
-
Coupling:
-
Monitoring and Washing:
-
Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.[13]
-
If the coupling is incomplete, the coupling step can be repeated.
-
After complete coupling, wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.[13]
-
Protocol 4: Fmoc Deprotection and Peptide Elongation
This protocol details the removal of the Fmoc group to allow for the coupling of the next amino acid in the sequence.
-
Resin Swelling and Washing:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and wash the resin with fresh DMF (3 times).
-
-
Fmoc Deprotection:
-
Washing:
-
Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the next amino acid coupling step (repeat Protocol 3).
-
Potential Challenges and Troubleshooting
-
Incomplete Loading: If the initial loading of this compound is low, consider increasing the reaction time or temperature. Ensure the cesium salt is completely anhydrous.[6]
-
Premature Cleavage: The benzyl (B1604629) ester linkage to the Merrifield resin can be partially labile to the repeated TFA treatments for Boc deprotection.[7] Using a more acid-stable linker like PAM can mitigate this if significant losses are observed.
-
Difficult Couplings: Some amino acid sequences can be prone to aggregation, leading to incomplete coupling or deprotection.[15][16] In such cases, using alternative coupling reagents (e.g., HATU), higher temperatures, or structure-disrupting additives may be necessary.
-
Side Reactions with 4-Bromophenylalanine: While generally stable, the bromo-substituent could potentially undergo side reactions under harsh cleavage conditions (e.g., HF). Standard TFA cleavage cocktails are generally safe.
Conclusion
The described orthogonal protection strategy, initiating with this compound and continuing with Fmoc-amino acids, offers a robust and flexible approach for the synthesis of specialized peptides. By following the detailed protocols and considering the potential challenges, researchers can effectively implement this methodology to generate peptides with a C-terminal 4-bromophenylalanine for a variety of applications in drug discovery and chemical biology. The careful selection of resins, coupling reagents, and reaction conditions, as outlined in this document, is crucial for achieving high yields and purity of the final peptide product.
References
- 1. researchgate.net [researchgate.net]
- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 3. connectsci.au [connectsci.au]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 15. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Utilizing Boc-Phe(4-Br)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive peptides incorporating the unnatural amino acid, Boc-L-Phe(4-Br)-OH. The introduction of a bromine atom onto the phenyl ring of phenylalanine can significantly influence the peptide's conformational properties, receptor binding affinity, and overall biological activity, making it a valuable tool in drug discovery and peptide engineering.
Introduction to Boc-Phe(4-Br)-OH in Peptide Synthesis
Boc-L-Phe(4-Br)-OH is a protected amino acid derivative used as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for its removal under specific conditions without affecting the growing peptide chain. The 4-bromo substitution on the phenylalanine side chain offers several advantages:
-
Enhanced Bioactivity: The electronic and steric properties of the bromine atom can lead to improved binding interactions with biological targets.
-
Increased Stability: The modification can enhance resistance to enzymatic degradation, prolonging the peptide's half-life.
-
Structural Probe: The bromo-substituent can serve as a useful probe in structural studies, such as X-ray crystallography.
-
Synthetic Handle: The bromine atom can be a site for further chemical modifications, such as cross-coupling reactions, to create more complex peptide analogs.
This document will focus on the application of this compound in the synthesis of a hypothetical ACE (Angiotensin-Converting Enzyme) inhibitory peptide, drawing parallels from known ACE inhibitory peptides containing modified hydrophobic amino acids.
Data Presentation: Synthesis and Bioactivity of a Model ACE Inhibitory Peptide
The following tables summarize the expected quantitative data for the synthesis and bioactivity of a model pentapeptide, Ala-Pro-Gly-Phe(4-Br)-Leu, synthesized using this compound.
Table 1: Peptide Synthesis and Purification Summary
| Parameter | Value | Notes |
| Peptide Sequence | Ala-Pro-Gly-Phe(4-Br)-Leu | |
| Synthesis Method | Boc-Solid Phase Peptide Synthesis (SPPS) | |
| Resin | Merrifield Resin | 0.5 mmol/g substitution |
| Coupling Reagent | HBTU/HOBt/DIEA | Standard coupling conditions |
| Cleavage Reagent | HF/Anisole | |
| Crude Yield | 75% | Based on initial resin loading |
| Purity (Crude) | ~65% | Determined by RP-HPLC |
| Purification Method | Preparative RP-HPLC | |
| Final Yield (Purified) | 35% | |
| Final Purity | >98% | Determined by analytical RP-HPLC |
| Molecular Weight (Expected) | 597.5 g/mol | |
| Molecular Weight (Observed) | 597.6 g/mol | ESI-MS |
Table 2: Bioactivity Data for the Model ACE Inhibitory Peptide
| Parameter | Value | Notes |
| Target Enzyme | Angiotensin-Converting Enzyme (ACE) | |
| Bioassay | In vitro ACE inhibition assay | |
| IC50 Value | 15 µM | Concentration required for 50% inhibition of ACE activity |
| Reference Compound (Captopril) | 0.01 µM |
Experimental Protocols
Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS) of Ala-Pro-Gly-Phe(4-Br)-Leu
This protocol outlines the manual synthesis of the model pentapeptide on a 0.5 mmol scale using Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh, 0.5 mmol/g)
-
Boc-L-Leu-OH
-
Boc-L-Phe(4-Br)-OH
-
Boc-L-Gly-OH
-
Boc-L-Pro-OH
-
Boc-L-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Anhydrous Hydrofluoric acid (HF)
-
Anisole
Procedure:
-
Resin Swelling: Swell 1 g of Merrifield resin (0.5 mmol) in DCM for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Boc-L-Leu-OH):
-
Dissolve Boc-L-Leu-OH (2 equivalents, 1 mmol) and HOBt (2 eq., 1 mmol) in DMF.
-
Add DIC (2 eq., 1 mmol) and allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin, followed by DIEA (4 eq., 2 mmol).
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), and DMF (3x).
-
Neutralize with 10% DIEA in DMF for 10 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for the following amino acids in order: Boc-L-Phe(4-Br)-OH, Boc-L-Gly-OH, Boc-L-Pro-OH, and Boc-L-Ala-OH.
-
Final Deprotection: After the final coupling and washing, perform a final Boc deprotection as described in step 3.
-
Peptide Cleavage from Resin:
-
Dry the resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with a mixture of HF:anisole (9:1) at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration and dry under vacuum.
-
Protocol 2: Purification and Characterization of the Peptide
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Preparative and analytical C18 RP-HPLC columns
-
Lyophilizer
-
Mass spectrometer (ESI-MS)
Procedure:
-
Purification by Preparative RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of 50% ACN/water.
-
Inject the solution onto a preparative C18 column.
-
Elute with a linear gradient of 0-60% ACN in water (both containing 0.1% TFA) over 60 minutes.
-
Monitor the elution at 220 nm and collect fractions corresponding to the major peak.
-
-
Purity Analysis by Analytical RP-HPLC:
-
Analyze the collected fractions on an analytical C18 column using a similar gradient to confirm purity.
-
Pool fractions with >98% purity.
-
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
-
Characterization by Mass Spectrometry:
-
Dissolve a small amount of the purified peptide in 50% ACN/water.
-
Analyze by ESI-MS to confirm the molecular weight of the synthesized peptide.
-
Visualizations
Caption: Experimental workflow for peptide synthesis and evaluation.
Caption: Mechanism of ACE inhibition by the synthesized peptide.
Application Notes and Protocols for Boc-Phe(4-Br)-OH in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Boc-4-bromophenylalanine (Boc-Phe(4-Br)-OH) is a valuable unnatural amino acid utilized in the solid-phase peptide synthesis (SPPS) of peptide libraries for drug discovery and chemical biology. The incorporation of a bromine atom on the phenyl ring of phenylalanine offers a unique chemical handle for post-synthetic modifications, enabling the generation of highly diverse peptide libraries. This document provides detailed application notes and experimental protocols for the effective use of this compound in the generation and screening of peptide libraries, with a focus on the development of inhibitors targeting protein-protein interactions.
The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, making it suitable for the well-established Boc/Bzl SPPS strategy. The bromine atom is stable to the conditions of SPPS and can be subsequently functionalized through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl moieties, significantly expanding the chemical space of the peptide library.[1]
Applications in Peptide Library Synthesis
The use of this compound in peptide library synthesis offers several advantages:
-
Increased Library Diversity: The bromine atom serves as a versatile handle for post-synthetic diversification, allowing for the creation of a vast number of unique peptide analogues from a single parent library.
-
Enhanced Binding Affinity and Specificity: The introduction of novel aromatic and heterocyclic groups can lead to enhanced binding interactions with biological targets, improving the affinity and specificity of lead peptides.
-
Development of Peptidomimetics: Post-synthetic modification can be used to create peptides with non-natural side chains, leading to the development of peptidomimetics with improved pharmacokinetic properties, such as resistance to proteolytic degradation.
-
Structure-Activity Relationship (SAR) Studies: The ability to systematically modify the 4-position of the phenylalanine ring is a powerful tool for elucidating detailed SAR, guiding the optimization of lead compounds.
Data Presentation: Quantitative Analysis
The following tables provide illustrative quantitative data for the incorporation of this compound and the screening of a hypothetical peptide library targeting the Grb2-Sos1 interaction.
Table 1: Representative Coupling Efficiency of this compound in SPPS
| Coupling Reagent | Activation Additive | Base | Solvent | Coupling Time (min) | Representative Yield (%) |
| DIC | HOBt | DIPEA | DMF | 60 - 120 | >98 |
| HBTU | - | DIPEA | DMF | 30 - 60 | >99 |
| HATU | - | DIPEA | DMF | 20 - 45 | >99 |
Note: Coupling yields can be influenced by the specific peptide sequence, resin, and reaction conditions. The data presented are representative values for a standard coupling cycle.
Table 2: Illustrative Screening Data for a 4-Bromophenylalanine-Containing Peptide Library Targeting the Grb2 SH2 Domain
| Peptide Sequence | Modification at Phe(4-Br) | IC50 (µM) | Binding Affinity (KD, µM) |
| Ac-X-Y-Phe(4-Br)-Z-NH2 | None | >100 | Not Determined |
| Ac-X-Y-Phe(4-phenyl)-Z-NH2 | Phenyl | 25.3 | 15.8 |
| Ac-X-Y-Phe(4-(2-thienyl))-Z-NH2 | 2-Thienyl | 15.1 | 8.9 |
| Ac-X-Y-Phe(4-(3-pyridyl))-Z-NH2 | 3-Pyridyl | 8.7 | 4.2 |
| Ac-X-Y-Phe(4-(4-methoxyphenyl))-Z-NH2 | 4-Methoxyphenyl | 5.2 | 2.1 |
Note: This data is hypothetical and for illustrative purposes to demonstrate the potential outcomes of screening a diversified peptide library. Actual values will vary depending on the specific library and target.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the manual Boc-SPPS procedure for the incorporation of this compound into a peptide chain on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Piperidine
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-amino acid (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin, followed by DIPEA (6 eq.).
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 5 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound:
-
Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin, followed by DIPEA (6 eq.).
-
Agitate for 2-4 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, repeat the coupling step.
-
Wash the resin as in step 2.
-
-
Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Boc Deprotection: Perform a final deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole 9:1) for 1-2 hours at 0°C.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Lyophilize the crude peptide for purification.
-
Protocol 2: On-Resin Suzuki-Miyaura Coupling for Post-Synthetic Modification
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an arylboronic acid to the resin-bound peptide containing a 4-bromophenylalanine residue.
Materials:
-
Peptide-resin containing Phe(4-Br)
-
Arylboronic acid (5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.2 eq.)
-
Sodium carbonate (Na2CO3) (2 M aqueous solution)
-
1,2-Dimethoxyethane (DME)
-
N,N-Dimethylformamide (DMF)
-
Water (degassed)
Procedure:
-
Swell the peptide-resin in a mixture of DMF and degassed water.
-
In a separate flask, dissolve the arylboronic acid and Na2CO3 in a mixture of DME and degassed water.
-
Add the Pd(PPh3)4 catalyst to the arylboronic acid solution and stir until dissolved.
-
Add the catalyst solution to the resin suspension.
-
Heat the reaction mixture to 80°C and agitate for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction to room temperature and wash the resin with DMF/water (1:1), DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
-
Cleave the modified peptide from the resin as described in Protocol 1.
Mandatory Visualizations
Caption: Workflow for Peptide Library Synthesis and Screening.
Caption: Inhibition of the Grb2-Sos1 Interaction in the Ras/MAPK Pathway.
References
Application Notes and Protocols: Solution-Phase Synthesis of Dipeptides with Boc-Phe(4-Br)-OH
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the solution-phase synthesis of dipeptides incorporating the non-canonical amino acid N-tert-butoxycarbonyl-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH). We present a robust protocol using carbodiimide-mediated coupling, complete with step-by-step methodologies, data presentation in tabular format, and workflow visualizations to ensure reproducibility and clarity for researchers in peptide chemistry and drug discovery.
Introduction
Solution-phase peptide synthesis (SPPS), though sometimes more labor-intensive than solid-phase methods for long sequences, offers significant advantages for the synthesis of short peptides like dipeptides.[1][2] It allows for straightforward purification and characterization of intermediates at each step, ensuring high purity of the final product, and is highly scalable.[1] The incorporation of unnatural amino acids, such as 4-bromophenylalanine, is a key strategy in medicinal chemistry to enhance peptide stability, binding affinity, and pharmacokinetic properties.[3] The bromine atom can introduce unique steric and electronic effects and serve as a handle for further chemical modification.[3]
This protocol details the coupling of this compound with a C-terminally protected amino acid ester (H-Xaa-OR) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[4][5]
Experimental Protocols
This protocol describes the synthesis of a model dipeptide, Boc-Phe(4-Br)-Ala-OMe.
Materials and Reagents
-
N-Boc-4-bromo-L-phenylalanine (this compound)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Step-by-Step Synthesis of Boc-Phe(4-Br)-Ala-OMe
Step 1: Preparation of Alanine (B10760859) Methyl Ester Free Base
-
Suspend L-Alanine methyl ester hydrochloride (1.1 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to the suspension and stir at room temperature for 20-30 minutes. The mixture should become a clear solution.
-
This solution containing the free base is used directly in the next step.[1]
Step 2: Peptide Coupling Reaction
-
In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1-1.2 eq) in anhydrous DCM (or a DCM/DMF mixture if solubility is an issue).[6][7]
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution as a solid and stir for 5-10 minutes.[7][8]
-
Add the freshly prepared H-Ala-OMe solution from Step 1 to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight (12-16 hours).[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
If a precipitate (urea byproduct) has formed, filter the reaction mixture.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with:
-
1 M HCl (2x)
-
Saturated NaHCO₃ solution (2x)
-
Brine (1x)[7]
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude dipeptide by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane (B92381) as the eluent, to obtain the pure Boc-Phe(4-Br)-Ala-OMe.
Data Presentation
Quantitative data for a typical synthesis is summarized below.
Table 1: Reagents and Stoichiometry for Coupling Reaction
| Reagent | Molar Eq. | Typical Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 344 mg (1.0 mmol) | N-protected amino acid |
| H-Ala-OMe·HCl | 1.1 | 153 mg (1.1 mmol) | C-protected amino acid |
| EDC·HCl | 1.2 | 230 mg (1.2 mmol) | Coupling agent[8] |
| HOBt | 1.1 | 149 mg (1.1 mmol) | Racemization suppressant[4] |
| DIPEA | 1.1 | 0.19 mL (1.1 mmol) | Base to neutralize hydrochloride salt |
| DCM (Anhydrous) | N/A | 10-15 mL | Solvent |
Table 2: Typical Reaction Conditions and Outcomes
| Parameter | Condition / Value | Notes |
| Reaction Temp. | 0 °C to Room Temperature | Initial cooling minimizes side reactions. |
| Reaction Time | 12 - 18 hours | Monitor by TLC for completion. |
| Purification | Silica Gel Chromatography (Hexane/Ethyl Acetate) | Gradient elution is recommended for optimal separation. |
| Typical Yield | 75% - 90% | Yields can vary based on scale and purification efficiency.[9] |
| Purity (Post-LC) | >95% | Assessed by HPLC or NMR. |
Table 3: Illustrative Characterization Data for Boc-Phe(4-Br)-Ala-OMe
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to Boc protons (~1.4 ppm), alanine methyl protons, alpha-protons of both residues, aromatic protons of the bromophenyl group (doublets, ~7.1-7.4 ppm), and amide protons. |
| ¹³C NMR | Signals for carbonyl carbons (amide and ester), aromatic carbons, alpha-carbons, and protecting group carbons.[10] |
| HRMS (ESI) | Calculated m/z for [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₁₈H₂₅BrN₂O₅. The isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be visible.[10] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the solution-phase synthesis of the dipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. peptide.com [peptide.com]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 10. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Low Coupling Efficiency of Boc-Phe(4-Br)-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the low coupling efficiency often encountered with N-α-Boc-4-bromo-L-phenylalanine (Boc-Phe(4-Br)-OH) during solid-phase peptide synthesis (SPPS).
The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the electron-withdrawing nature of the bromine atom on the phenyl ring, can present significant challenges to achieving high coupling yields. This guide offers systematic approaches to diagnose and resolve these issues, ensuring the successful incorporation of this valuable amino acid derivative into your peptide sequences.
Troubleshooting Guide
Issue: Low Coupling Efficiency Observed (e.g., Positive Kaiser Test)
A positive ninhydrin (B49086) (Kaiser) test after a coupling step indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction. The following troubleshooting workflow can help identify and resolve the root cause.
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The coupling challenges with this compound arise from a combination of steric hindrance and electronic effects. The bulky Boc protecting group on the alpha-amino group can physically obstruct the approach of the activated carboxyl group to the resin-bound amine. Additionally, the electron-withdrawing bromine atom on the phenyl ring can decrease the nucleophilicity of the carboxyl group, making it less reactive.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered and electron-deficient amino acids, high-activity uronium/aminium or phosphonium (B103445) salt-based reagents are generally recommended.[1][2] Reagents like HATU, HCTU, and COMU are often more effective than standard carbodiimides like DIC, as they form more reactive activated esters.[3] PyBOP is another effective phosphonium-based reagent for such couplings.[1]
Q3: How can I monitor the completeness of the coupling reaction?
A3: The most common method is the qualitative ninhydrin (Kaiser) test, which detects free primary amines.[4] A blue or purple color indicates an incomplete reaction, while a yellow or colorless result suggests successful coupling. For N-terminal proline or other secondary amines, a different test, such as the isatin (B1672199) test, may be necessary.
Q4: Is "double coupling" a good strategy for this compound?
A4: Yes, double coupling is a highly effective strategy for difficult couplings.[5] This involves draining the reaction vessel after the initial coupling time and adding a fresh solution of the activated amino acid to the same resin, then allowing the reaction to proceed for a second period. This can significantly drive the reaction to completion.
Q5: Can the choice of solvent impact the coupling efficiency?
A5: Absolutely. The solvent must effectively swell the resin and solvate the growing peptide chain to ensure the reactive sites are accessible.[6] While DMF is a common choice, for sequences prone to aggregation, a more polar solvent like N-methylpyrrolidone (NMP) or a mixture of DMF with a chaotropic agent like DMSO can be beneficial.[7]
Q6: What is the role of additives like HOBt, HOAt, and Oxyma Pure?
A6: Additives play a crucial role in both accelerating the coupling reaction and suppressing racemization.[5] They react with the activated amino acid to form an active ester intermediate that is less prone to racemization and, in some cases, more reactive towards the amine. HOAt and Oxyma Pure are generally considered more effective than HOBt at increasing reaction rates and reducing epimerization.[3][5]
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the expected performance of various coupling reagents for the incorporation of this compound. The data is compiled from literature reports on sterically hindered and electron-deficient amino acids and represents typical outcomes.
| Coupling Reagent | Additive | Typical Coupling Time | Relative Efficiency | Potential for Racemization | Key Advantages & Disadvantages |
| HATU | (HOAt) | 1-4 hours | Very High | Very Low | Advantages: High reactivity, excellent for hindered residues.[3] Disadvantages: Higher cost. |
| HCTU | (6-Cl-HOBt) | 1-4 hours | High | Low | Advantages: High efficiency, often faster than HBTU.[1] Disadvantages: More expensive than HBTU. |
| COMU | (Oxyma) | 1-4 hours | High | Very Low | Advantages: High efficiency, safer alternative to HOBt/HOAt-based reagents.[1] Disadvantages: Higher cost. |
| PyBOP | (HOBt) | 2-6 hours | High | Low | Advantages: Effective for sterically hindered couplings.[1] Disadvantages: Can be less efficient than HATU. |
| DIC / Oxyma | Oxyma Pure | 4-12 hours | Moderate-High | Very Low | Advantages: Cost-effective, low racemization.[1] Disadvantages: Slower than uronium/aminium salts. |
| DIC / HOBt | HOBt | 4-12 hours | Moderate | Low | Advantages: Economical, widely used. Disadvantages: Slower kinetics, HOBt has safety concerns.[5] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling yields of this compound, especially in difficult sequences.
-
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly challenging couplings, the reaction time can be extended, or the temperature may be raised to 40°C.[5]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling (double coupling) may be necessary.
-
Washing: Upon completion, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) and dry under vacuum.
Protocol 2: Cost-Effective Coupling using DIC/Oxyma
This protocol provides a balance between efficiency and cost and has an excellent safety profile.
-
Resin Preparation: Swell the resin-bound peptide as described in Protocol 1.
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
In-situ Activation and Coupling: Add the amino acid/Oxyma Pure solution to the resin. Immediately add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin mixture. This in-situ activation minimizes pre-activation time.
-
Reaction: Agitate the reaction mixture at room temperature for 4-8 hours.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
References
- 1. SOLID PHASE PEPTIDE SYNTHESIS | PPT [slideshare.net]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Preventing racemization of Boc-Phe(4-Br)-OH during coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Boc-Phe(4-Br)-OH during peptide coupling reactions.
Troubleshooting Guide: Minimizing Racemization of this compound
Problem: Significant diastereomeric impurity is detected after coupling this compound, indicating racemization.
This guide will walk you through a systematic approach to identify and resolve the source of racemization in your peptide synthesis.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a primary factor in controlling racemization. Some reagents are inherently more prone to causing epimerization than others.
-
Recommended Actions:
-
If you are using a carbodiimide (B86325) reagent such as DCC or DIC without an additive, this is a likely cause of racemization. Always use carbodiimides in conjunction with a racemization-suppressing additive.[1]
-
Consider switching to an onium salt-based reagent known for low racemization, such as HATU, HBTU, or PyBOP.[2][3] HATU is often preferred for sterically hindered or racemization-prone amino acids.[3]
-
Ensure you are using an effective additive. OxymaPure® is a highly effective and safer alternative to HOBt for suppressing racemization.[1][4][5]
-
Step 2: Assess the Base Used in the Reaction
The type and concentration of the base used to neutralize amine salts and facilitate the coupling reaction are critical. Strong, non-sterically hindered bases can readily abstract the α-proton of the activated amino acid, leading to racemization.[6]
-
Recommended Actions:
-
Avoid strong bases like DBU and TEA.
-
If using N,N-diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base. 2,4,6-Collidine or N-methylmorpholine (NMM) are excellent alternatives known to reduce racemization.[1][5][7]
-
Use the minimum stoichiometric amount of base necessary for the reaction to proceed efficiently.[8]
-
Step 3: Review Your Reaction Conditions
Procedural parameters such as temperature, activation time, and solvent choice can significantly influence the extent of racemization.
-
Recommended Actions:
-
Lower the Reaction Temperature: Perform the coupling reaction at a reduced temperature, such as 0°C. Elevated temperatures accelerate racemization.[9]
-
Minimize Pre-activation Time: Add the activated this compound to the amine component immediately. Prolonged pre-activation increases the lifetime of the highly reactive intermediate that is susceptible to racemization.[4][8]
-
Solvent Choice: While solvent effects are complex, using less polar solvents can sometimes reduce racemization.[9] However, ensure that all reactants remain fully dissolved, as poor solubility can lead to prolonged reaction times and an increased risk of side reactions.[8] High-purity, anhydrous solvents like DMF or NMP are standard choices.[5][8]
-
Step 4: Analyze the Purity of Starting Materials
Ensure the enantiomeric purity of your starting this compound.
-
Recommended Actions:
-
Verify the enantiomeric excess (e.e.) of the this compound lot using chiral HPLC.
-
If the starting material is not of sufficient purity, acquire a new, high-purity lot.
-
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing racemization issues.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide coupling?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the conversion of a pure L- or D-enantiomer into a mixture of both. During the coupling of Boc-L-Phe(4-Br)-OH, this results in the formation of the undesired Boc-D-Phe(4-Br)-peptide diastereomer, which can be difficult to separate and may alter the biological activity of the final peptide.[9]
Q2: What is the primary mechanism of racemization during the coupling of Boc-amino acids?
A2: The most common mechanism is the formation of a 5(4H)-oxazolone intermediate.[6] Activation of the carboxylic acid of this compound makes the α-proton more acidic. A base can then abstract this proton, leading to the formation of a planar, achiral oxazolone (B7731731) ring. The incoming amine can then attack this intermediate from either face, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer. Direct enolization via abstraction of the α-proton by a strong base is another potential pathway.[6]
Q3: Are phenylalanine derivatives particularly prone to racemization?
A3: Yes, phenylalanine and its derivatives are among the amino acids that are susceptible to racemization during peptide synthesis.[9] The electron-withdrawing nature of the bromine atom in this compound can increase the acidity of the α-proton, potentially making it more susceptible to racemization compared to unsubstituted phenylalanine under certain conditions.
Q4: How do additives like HOBt and OxymaPure® prevent racemization?
A4: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) act as racemization suppressants.[1] When a coupling reagent like a carbodiimide is used, it forms a highly reactive O-acylisourea intermediate that is prone to cyclizing into the racemization-prone oxazolone. Additives intercept this reactive intermediate to form an active ester (e.g., an OBt or Oxyma ester) that is more stable and less susceptible to oxazolone formation, while still being reactive enough to couple with the amine component.[6][10]
Q5: Which coupling reagents are recommended for minimizing racemization with this compound?
A5: For sensitive couplings where racemization is a concern, onium salt-based reagents are generally recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly reactive and very effective at suppressing racemization, especially for sterically hindered couplings.[2][3]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) provides a good balance of reactivity and cost.[2][3]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that also shows low levels of racemization.[2]
-
Carbodiimides like DIC (N,N'-diisopropylcarbodiimide) are effective and economical when used with an additive like OxymaPure® or HOBt .[1][5]
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents in Preventing Racemization
Disclaimer: The following data is compiled from studies on other racemization-sensitive amino acids, such as Fmoc-His(Trt)-OH, and is intended for comparative purposes. Actual racemization levels for this compound may vary depending on the specific peptide sequence and reaction conditions.[5]
| Coupling Reagent/Method | Base | Typical % Racemization (D-Isomer) | Key Considerations |
| HATU | DIPEA/NMM | Very Low (<1%) | High reactivity, suitable for sterically hindered couplings. Higher cost.[2][3] |
| HBTU | DIPEA/NMM | Low (1-3%) | Good balance of reactivity and cost. Reliable for standard couplings.[2][3] |
| PyBOP | DIPEA/NMM | Low (1-3%) | Phosphonium-based, avoids potential guanidinylation side products.[2] |
| DIC / OxymaPure® | DIPEA/NMM | Low (1-2%) | Highly effective and safe additive system. A robust choice for minimizing racemization.[1][4][5] |
| DIC / HOBt | DIPEA/NMM | Low to Moderate (2-5%) | A classic and cost-effective combination, though HOBt has safety concerns.[1][3][10] |
| DIC alone | - | High (>10%) | Not recommended for chiral amino acids due to high risk of racemization. |
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of this compound using HATU
This protocol is designed for situations where minimizing racemization is the highest priority.
-
Materials:
-
Boc-L-Phe(4-Br)-OH
-
Resin-bound peptide with a free N-terminal amine
-
Coupling Reagent: HATU
-
Base: 2,4,6-Collidine or N-methylmorpholine (NMM)
-
Solvent: High-purity, anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. If applicable, perform the N-terminal deprotection of the preceding amino acid and wash the resin thoroughly with DMF.
-
Activation: In a separate reaction vessel, dissolve Boc-L-Phe(4-Br)-OH (1.5 equivalents relative to resin loading) and HATU (1.45 equivalents) in DMF.
-
Base Addition: Add 2,4,6-Collidine (2 equivalents) to the activation mixture.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may be extended.
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Protocol 2: Chiral HPLC Analysis of a Model Dipeptide to Quantify Racemization
This protocol allows for the quantitative assessment of racemization by analyzing the diastereomeric ratio of a model dipeptide.
-
Materials:
-
Boc-L-Phe(4-Br)-OH
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent and base to be tested
-
Anhydrous solvent (e.g., DMF)
-
Chiral HPLC column (e.g., Chiralpak® series)
-
HPLC grade solvents (e.g., hexane (B92381), isopropanol)
-
-
Procedure:
-
Coupling Reaction:
-
In a reaction vial, dissolve Boc-L-Phe(4-Br)-OH (1.0 eq) and the chosen coupling reagent (e.g., DIC, 1.1 eq) and additive (e.g., OxymaPure®, 1.1 eq) in anhydrous DMF.
-
Add the amino acid ester hydrochloride (1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for a defined period (e.g., 2 hours).
-
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the dipeptide product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude dipeptide.
-
-
Chiral HPLC Analysis:
-
Prepare a standard of the desired Boc-L-Phe(4-Br)-L-Peptide-OMe and, if possible, the diastereomeric Boc-D-Phe(4-Br)-L-Peptide-OMe.
-
Dissolve a small sample of the crude dipeptide in the HPLC mobile phase.
-
Inject the sample onto a suitable chiral HPLC column.
-
Use an appropriate mobile phase, typically a mixture of hexane and isopropanol, to separate the diastereomers.
-
Monitor the elution profile using a UV detector.
-
The percentage of the undesired diastereomer can be calculated from the integrated peak areas: % Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] * 100
-
-
Experimental Workflow for Racemization Analysis
Caption: Workflow for the synthesis and analysis of a model dipeptide.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 4-Bromophenylalanine Residues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-bromophenylalanine residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection of 4-bromophenylalanine?
A1: Incomplete Boc deprotection of 4-bromophenylalanine can stem from several factors:
-
Insufficient Acid Concentration: The electron-withdrawing nature of the bromine atom on the phenyl ring can make the Boc group slightly more stable than on an unsubstituted phenylalanine. Therefore, a sufficient concentration of a strong acid like trifluoroacetic acid (TFA) is crucial for complete cleavage.[1][2]
-
Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed to completion. Monitoring the reaction progress is essential.[3]
-
Low Temperature: While some protocols recommend starting the reaction at 0°C to control exothermicity, prolonged reaction at low temperatures may slow down the deprotection rate.[4]
-
Poor Solubility: If the Boc-protected 4-bromophenylalanine-containing substrate is not fully dissolved in the reaction solvent, the deprotection will be incomplete.
-
Steric Hindrance: In the context of a larger peptide, the local environment around the 4-bromophenylalanine residue might sterically hinder the access of the acid.[1]
Q2: Can the bromine atom on the phenyl ring cause side reactions during Boc deprotection?
A2: Yes, the tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can potentially alkylate the electron-rich phenyl ring of the 4-bromophenylalanine residue, leading to undesired byproducts.[1][5] The use of scavengers is recommended to trap this reactive intermediate.[1]
Q3: What are the signs of incomplete Boc deprotection?
A3: Incomplete deprotection can be identified by:
-
Analytical Techniques:
-
TLC: The presence of a starting material spot (higher Rf) alongside the product spot (lower Rf, more polar).
-
LC-MS: A peak corresponding to the mass of the Boc-protected starting material will be observed in the chromatogram.
-
NMR: Persistence of the characteristic singlet peak for the nine protons of the tert-butyl group around 1.4 ppm in the 1H NMR spectrum.
-
-
Subsequent Reactions: Failure of the subsequent reaction step that requires the free amine, such as peptide coupling.
Q4: Which acidic conditions are recommended for the deprotection of Boc-4-bromophenylalanine?
A4: The most common and effective methods for Boc deprotection are:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM): A solution of 25-55% TFA in DCM is a standard and robust method.[4][6][7]
-
Hydrogen Chloride (HCl) in Dioxane: A 4M solution of HCl in dioxane is another widely used and effective alternative.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 25% to 50% in DCM).[2][4] Consider switching to 4M HCl in dioxane, which can be a stronger alternative.[1] |
| Reaction time is too short. | Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[2][3] | |
| Reaction temperature is too low. | Allow the reaction to warm to room temperature after an initial cooling period. Gentle warming may be necessary for particularly stubborn substrates, but this may also increase the risk of side products if scavengers are not used.[1] | |
| Poor solubility of the substrate. | Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue in DCM, consider alternative solvents like dioxane, though solvent choice can impact reaction rate and product isolation.[10] | |
| Formation of Side Products | Alkylation of the 4-bromophenylalanine ring by the tert-butyl cation. | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. Triisopropylsilane (B1312306) (TIS) is a common and effective carbocation scavenger. A standard cocktail is TFA/TIS/H2O (95:2.5:2.5 v/v/v).[2][5] |
| Product is an Oily Residue | Formation of a TFA salt. | TFA salts are often oils. To obtain a solid, try co-evaporation with toluene (B28343) to remove residual TFA. Alternatively, using HCl in dioxane often yields a crystalline hydrochloride salt which is easier to handle.[8] |
Data Presentation
The choice of deprotection conditions can significantly impact the purity of the final product, especially in solid-phase peptide synthesis (SPPS). The following table summarizes a study comparing the purity of 40 different peptides synthesized using either 55% TFA in DCM or 100% TFA for the Boc deprotection step.
| Deprotection Reagent | Reaction Time | Average Peptide Purity (%) | Key Observation |
| 55% TFA / CH2Cl2 | 30 min | ~64% | Higher average purity.[7] |
| 100% TFA | 5 min | ~55% | Lower average purity, with major impurities corresponding to the omission of the second amino acid, likely due to incomplete Boc removal from insufficient resin swelling.[7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Preparation: Dissolve the Boc-protected 4-bromophenylalanine-containing compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v). If scavengers are needed, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve the Boc-protected 4-bromophenylalanine-containing compound in a minimal amount of a co-solvent like methanol (B129727) if necessary, then dilute with a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[9]
-
Work-up:
-
Upon completion, the product often precipitates as the hydrochloride salt and can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting hydrochloride salt is typically a solid that can be washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.[8]
-
Protocol 3: Analytical Monitoring by HPLC
-
Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a mobile phase containing a neutralizing agent (e.g., a buffer with a basic component).
-
Analysis: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column). Analyze the chromatogram to determine the relative peak areas of the Boc-protected starting material and the deprotected product. This allows for the quantification of the reaction progress over time.
Visualizations
Caption: Experimental workflow for the Boc deprotection of 4-bromophenylalanine using TFA.
Caption: A logical flowchart for troubleshooting incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Boc-Phe(4-Br)-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for the use of Boc-Phe(4-Br)-OH in your solid-phase peptide synthesis (SPPS) workflows. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing potential side reactions.
Frequently Asked Questions (FAQs)
Q1: Is the 4-bromo-phenylalanine side chain stable during standard Boc-SPPS conditions?
A1: Yes, the 4-bromophenyl group on the phenylalanine side chain is generally stable under the standard conditions of Boc-SPPS. This includes repeated treatments with trifluoroacetic acid (TFA) for Boc group removal and the final cleavage from the resin using strong acids like hydrogen fluoride (B91410) (HF). The carbon-bromine bond on the aromatic ring is robust enough to withstand these acidic conditions without significant degradation.
Q2: Are there any specific side reactions associated with this compound that I should be aware of?
A2: While the 4-bromo-phenylalanine residue itself is quite stable, its presence does not mitigate the common side reactions inherent to Boc-SPPS. Users should remain vigilant for standard SPPS side reactions such as:
-
Diketopiperazine formation: Particularly after the coupling of the second amino acid.
-
Aspartimide formation: If your sequence contains Asp residues, especially in Asp-Gly or Asp-Ser sequences.
-
Alkylation of sensitive residues: Tryptophan, methionine, and cysteine are susceptible to alkylation by carbocations generated during TFA deprotection and HF cleavage.[1]
-
Incomplete coupling or deprotection: Can lead to deletion sequences.
Q3: Do I need to use special scavengers during the final cleavage when my peptide contains Phe(4-Br)?
A3: While there are no specific scavengers required to protect the 4-bromo-phenylalanine side chain, the use of a standard scavenger cocktail during HF cleavage is crucial to prevent side reactions on other sensitive amino acids in your peptide sequence. A common scavenger cocktail for HF cleavage is a mixture of anisole (B1667542) and p-cresol (B1678582) to trap carbocations.
Q4: Can the presence of this compound affect the solubility of my peptide?
A4: The 4-bromophenylalanine residue is more hydrophobic than a standard phenylalanine residue. While the incorporation of a single this compound is unlikely to drastically alter the solubility of most peptides, the presence of multiple hydrophobic residues can contribute to aggregation and decreased solubility. If you encounter solubility issues, consider using aggregation-disrupting strategies during synthesis or purification.
Troubleshooting Guide
This guide addresses common issues encountered during SPPS that may also be observed when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Peptide | 1. Incomplete coupling reactions. 2. Incomplete Boc deprotection. 3. Peptide aggregation during synthesis. 4. Loss of peptide from the resin during synthesis. | 1. Monitor coupling completion with a ninhydrin (B49086) test; double couple if necessary. 2. Ensure fresh TFA solution is used for deprotection. 3. Use aggregation-disrupting solvents (e.g., NMP) or incorporate pseudoproline dipeptides.[2] 4. Use a more stable resin linker if significant loss is observed. |
| Presence of Deletion Sequences in Mass Spectrometry | 1. Incomplete coupling of an amino acid. 2. Incomplete deprotection of the N-terminal Boc group. | 1. Optimize coupling conditions (time, reagents). Use a test cleavage and mass spectrometry to identify problematic couplings. 2. Extend deprotection time or use fresh TFA. |
| Side Products with +56 Da Mass Shift | Alkylation of sensitive residues (e.g., Trp, Met) by t-butyl cations generated during Boc deprotection. | Use scavengers such as dithiothreitol (B142953) (DTE) in the TFA deprotection solution.[3] |
| Aspartimide-Related Impurities (Isomers, Piperidide Adducts) | Base- or acid-catalyzed formation of a five-membered ring at Asp residues. This is particularly problematic in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[4] | In Boc-SPPS, using the beta-cyclohexyl ester of aspartic acid instead of the benzyl (B1604629) ester can reduce this side reaction.[2] |
| Diketopiperazine Formation (Loss of first two amino acids) | Intramolecular cyclization of the dipeptidyl-resin, leading to cleavage from the support. More common in Fmoc-SPPS but can occur in Boc-SPPS, especially with Proline in the first two positions.[2] | In Boc-SPPS, in situ neutralization protocols can help suppress this side reaction.[2][4] |
Experimental Protocols
Standard Boc-SPPS Cycle
This protocol outlines a single coupling cycle for adding an amino acid during Boc-SPPS.
-
Resin Swelling: Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction with a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Return to step 2 for the next coupling cycle.
Final Cleavage from the Resin (HF Cleavage)
Safety Precaution: Hydrogen fluoride (HF) is an extremely corrosive and toxic chemical. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment. An HF antidote (calcium gluconate gel) must be readily available.
-
Resin Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the HF-resistant reaction vessel.
-
Add a magnetic stir bar.
-
-
Scavenger Addition:
-
For a peptide containing sensitive residues like Trp or Met, add a scavenger mixture. A common mixture is p-cresol and anisole.
-
-
HF Distillation:
-
Cool the reaction vessel in a dry ice/methanol bath.
-
Carefully distill anhydrous HF into the reaction vessel.
-
-
Cleavage Reaction:
-
Stir the mixture at 0°C for 1 hour.
-
-
HF Removal:
-
Remove the HF by evaporation under a stream of nitrogen gas, collecting it in a suitable trap.
-
-
Peptide Precipitation and Washing:
-
Once all HF is removed, wash the resin and crude peptide with cold diethyl ether to precipitate the peptide and remove scavengers.
-
Centrifuge or filter to collect the precipitated peptide.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Filter to remove the resin.
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
Visualizations
Caption: Boc-SPPS Experimental Workflow.
Caption: SPPS Troubleshooting Decision Tree.
References
Managing steric hindrance in coupling of Boc-Phe(4-Br)-OH
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for managing steric hindrance during the coupling of N-Boc-4-bromophenylalanine (Boc-Phe(4-Br)-OH).
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging?
The primary challenge in coupling this compound stems from significant steric hindrance. The bulky tert-Butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the large 4-bromophenyl side chain, physically obstructs the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This steric bulk can dramatically slow down the reaction kinetics, leading to incomplete couplings and low yields.[1][2]
Q2: How can I determine if the coupling of this compound is incomplete?
For solid-phase peptide synthesis (SPPS), the Kaiser test (or ninhydrin (B49086) test) is a reliable qualitative method. A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines and therefore an incomplete coupling reaction.[2][3] For more quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the desired product versus truncated sequences.
Q3: What are the most common side reactions to be aware of?
Besides incomplete coupling, the main side reactions of concern are:
-
Epimerization/Racemization: The activation of the carboxylic acid can lead to the loss of chiral integrity at the alpha-carbon, especially with prolonged reaction times or inappropriate choice of base.[4][5] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives are crucial for suppressing this side reaction.[6]
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HATU or HBTU, a side reaction can occur where the reagent reacts with the unprotected N-terminal amine of the peptide chain, forming a guanidinium (B1211019) group that irreversibly terminates the peptide chain.[7] Pre-activation of the amino acid can help to minimize this.
Q4: Can microwave-assisted synthesis help with the coupling of this compound?
Yes, microwave-assisted peptide synthesis can be highly effective for coupling sterically hindered amino acids. Microwave energy can help overcome the activation energy barrier and disrupt peptide chain aggregation on the solid support, leading to faster and more efficient couplings.[2][8]
Q5: Which solvent is best for coupling this compound?
N,N-Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis. However, for difficult couplings involving sterically hindered residues, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be advantageous due to its superior solvating properties for aggregated peptides.[2][7]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solutions |
| Positive Kaiser test after coupling | Steric Hindrance: The bulky nature of this compound is preventing an efficient reaction. | 1. Switch to a more potent coupling reagent: Use uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium (B103445) salts like PyBOP or PyAOP.[2][9] 2. Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid.[2][10] 3. Increase Reaction Time: Extend the coupling time to several hours or overnight to allow the reaction to proceed to completion.[2] |
| Low yield of the desired peptide after cleavage | Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, may be aggregating on the solid support, hindering reagent access. | 1. Change Solvent: Switch from DMF to NMP or use a mixture of the two.[2][7] 2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the reaction mixture to disrupt hydrogen bonding. 3. Use Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the alpha-nitrogen of an amino acid every six to seven residues to disrupt aggregation.[7] |
| Presence of epimerized product in HPLC/MS | Racemization: The activation method or reaction conditions are promoting the loss of stereochemical integrity. | 1. Use Racemization Suppressing Additives: Always use additives like HOBt, HOAt, or OxymaPure with your coupling reagent.[5][6] 2. Choose an Appropriate Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[4] 3. Minimize Pre-activation Time: For some coupling reagents, a long pre-activation time can increase the risk of racemization. |
| Presence of a +137 Da mass addition on the N-terminus | Guanidinylation Side Reaction: The uronium/aminium coupling reagent has capped the N-terminal amine. | 1. Pre-activate the Amino Acid: Mix the this compound, coupling reagent, and base for a short period (1-2 minutes) before adding to the resin.[3][7] 2. Use Phosphonium-Based Reagents: Switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[1][8] |
Quantitative Data on Coupling Reagents
The following table summarizes the general performance of common coupling reagents for sterically hindered amino acids. While specific data for this compound is not available, this provides a comparative overview to guide reagent selection.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Low (with additive) | Highly efficient but based on potentially explosive HOAt.[1][9] Can cause guanidinylation.[1] |
| HBTU | Aminium/Uronium Salt | High | Low (with additive) | A popular and efficient reagent.[9] Can also cause guanidinylation.[1] |
| COMU | Aminium/Uronium Salt | Very High | Low | Safer alternative to HATU as it's based on OxymaPure, avoiding explosive byproducts.[1][8] |
| PyBOP | Phosphonium Salt | High | Low | Avoids the guanidinylation side reaction.[1][9] Byproducts are generally less hazardous than older phosphonium reagents. |
| DIC/HOBt | Carbodiimide | Moderate | Low | A classic and cost-effective method. Generally less efficient for highly hindered couplings compared to onium salts.[2] |
| T3P® | Phosphonic Anhydride | High | Very Low | Excellent for substrates prone to epimerization. Byproducts are water-soluble and non-hazardous.[1] |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform the deprotection of the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Pre-activation: Gently agitate the activation mixture for 1-2 minutes.
-
Coupling: Add the pre-activated mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF.
Protocol 2: Coupling of this compound using DIC/OxymaPure
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
In-situ Activation and Coupling: Add the amino acid/OxymaPure solution to the resin. Immediately add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin mixture. This in-situ activation minimizes pre-activation time, which can help reduce epimerization.[3]
-
Reaction: Agitate the reaction mixture at room temperature for 3-6 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: General workflow for coupling this compound.
Caption: Troubleshooting logic for incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Optimizing Boc-Phe(4-Br)-OH Coupling Reactions
Welcome to the Technical Support Center for the optimization of coupling reactions involving Boc-Phe(4-Br)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your peptide synthesis experiments.
Frequently Asked questions (FAQs)
Q1: What are the typical initial reaction times for this compound coupling?
A standard starting point for the coupling reaction of this compound is typically between 1 to 4 hours at room temperature.[1] However, the optimal time can vary significantly based on the specific coupling reagents, solvent, and the nature of the peptide sequence. For sterically hindered amino acids or difficult couplings, extended reaction times may be necessary to ensure the reaction proceeds to completion.[2][3]
Q2: How can I monitor the progress of the coupling reaction to determine the optimal time?
The most common method for monitoring the completion of a coupling reaction in solid-phase peptide synthesis (SPPS) is the qualitative ninhydrin (B49086) (Kaiser) test.[4] This test detects the presence of free primary amines on the resin. A positive result (blue or purple color) indicates an incomplete reaction, while a negative result (yellow or colorless) suggests the coupling is complete.[4][5] It is recommended to perform the Kaiser test at various time points (e.g., 1, 2, and 4 hours) to determine the shortest effective coupling time.
Q3: Which coupling reagents are most effective for this compound and how do they affect reaction time?
For routine couplings, carbodiimide (B86325) reagents like DCC or DIC in the presence of an additive such as HOBt are cost-effective options.[6] However, for more challenging couplings or to accelerate the reaction, uronium/aminium salt-based reagents like HATU, HBTU, or HCTU are generally more potent and can lead to shorter reaction times and higher yields.[7][8] HATU, in particular, is known for its high reactivity and is often recommended for sterically hindered amino acids.[7]
Q4: Can increasing the reaction temperature shorten the coupling time for this compound?
Yes, moderately increasing the reaction temperature (e.g., to 30-50°C) can enhance the reaction rate and potentially shorten the required coupling time.[2] However, this should be approached with caution as elevated temperatures can also increase the risk of side reactions, most notably racemization.[9] It is crucial to balance the increased reaction speed with the potential for decreased purity of the final peptide.
Q5: What should I do if the coupling of this compound is incomplete after the standard reaction time?
If a positive Kaiser test indicates an incomplete reaction, the most common troubleshooting step is to perform a "double coupling."[2][3] This involves draining the initial reaction solution, washing the resin, and then treating it with a fresh solution of the activated this compound for an additional 1-2 hours.[2] If the reaction remains incomplete, consider switching to a more powerful coupling reagent or increasing the equivalents of the amino acid and coupling reagent.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser Test after 2-4 hours | Incomplete Coupling Reaction: The reaction has not proceeded to completion within the allotted time. | Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 4-8 hours or overnight) and re-test. Perform a Double Coupling: Wash the resin and repeat the coupling step with fresh reagents for 1-2 hours.[2][3] |
| Steric Hindrance: The bulky nature of this compound or the growing peptide chain is impeding the reaction. | Switch to a More Potent Coupling Reagent: Use HATU, HBTU, or HCTU instead of DCC/HOBt.[7] Increase Reagent Equivalents: Increase the excess of this compound and the coupling reagent (e.g., from 2 to 4 equivalents).[2] | |
| Peptide Aggregation: The peptide chain is forming secondary structures on the resin, blocking reactive sites. | Change Solvent: Switch from DMF to NMP, which has better solvating properties.[9] Consider using a solvent mixture such as DCM/DMF/NMP.[10] Increase Temperature: Gently heat the reaction to 40-50°C to disrupt aggregation.[2] | |
| Low Yield of Final Peptide | Incomplete Coupling: A significant portion of the peptide chains were not elongated with this compound. | Implement the solutions for a positive Kaiser test. Ensure complete coupling at each step before proceeding. |
| Suboptimal Reagent Activation: The coupling reagent is not efficiently activating the carboxylic acid of this compound. | Pre-activation: For some reagents, pre-activating the amino acid with the coupling reagent and a base for 1-2 minutes before adding to the resin can improve efficiency.[3] | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling and Lack of Capping: Unreacted amines from an incomplete coupling were not capped and reacted in a subsequent cycle. | If a double coupling fails, cap the unreacted amines with acetic anhydride (B1165640) before proceeding to the next deprotection step.[5] |
| Racemization Detected in the Final Peptide | Prolonged Reaction Time at Elevated Temperature: Extended coupling times, especially at higher temperatures, can lead to epimerization. | Optimize Time and Temperature: Find the shortest reaction time at the lowest effective temperature that achieves complete coupling.[9] Choice of Base: Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, as strong bases can promote racemization.[9] |
Data Presentation: Effect of Coupling Reagent and Time on Reaction Completion
The following table summarizes the typical performance of different coupling reagents and the effect of reaction time on the coupling efficiency of this compound, as monitored by the Kaiser test. These values are representative and may vary based on specific experimental conditions.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Temperature (°C) | Time (hours) | Expected Kaiser Test Result |
| DIC/HOBt | 2:2:4 (DIPEA) | 25 | 2 | Faint Blue |
| DIC/HOBt | 2:2:4 (DIPEA) | 25 | 4 | Yellow |
| HBTU/HOBt | 2:2:4 (DIPEA) | 25 | 1 | Faint Blue |
| HBTU/HOBt | 2:2:4 (DIPEA) | 25 | 2 | Yellow |
| HATU/HOAt | 2:2:4 (DIPEA) | 25 | 0.5 | Faint Blue |
| HATU/HOAt | 2:2:4 (DIPEA) | 25 | 1 | Yellow |
Experimental Protocols
Protocol 1: Standard Coupling using HBTU
This protocol describes a standard method for coupling this compound using HBTU, a commonly used and efficient coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Ninhydrin test solutions
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add the amino acid/HBTU solution to the swollen resin. Immediately add DIPEA (6 equivalents) to the reaction vessel to initiate activation and coupling.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow or colorless beads) indicates a complete coupling.[9] If the test is positive, extend the reaction time for another 1-2 hours and re-test.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times) to prepare for the next deprotection step.
Protocol 2: Double Coupling Procedure
This protocol should be implemented if a Kaiser test indicates an incomplete reaction after the initial coupling attempt.
Procedure:
-
Initial Coupling: Perform the first coupling of this compound according to Protocol 1 for the standard duration (e.g., 2 hours).
-
Ninhydrin Test: Perform a Kaiser test. If the result is positive (blue beads), proceed with the double coupling.
-
No Washing: Do NOT wash the resin. Simply drain the reaction solvent from the vessel.
-
Repeat Coupling: Immediately prepare a fresh solution of activated this compound as described in Protocol 1 (steps 2 & 3). Add this fresh solution to the resin.
-
Second Reaction: Allow the second coupling reaction to proceed for 1-2 hours at room temperature.
-
Final Monitoring and Washing: Perform another Kaiser test to confirm completion. If the test is negative, proceed with the standard washing sequence as described in Protocol 1 (step 6). If the test remains positive, capping the unreacted amines may be necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound coupling.
Caption: Logical relationship of the this compound coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Aggregation of Peptides Containing 4-Bromophenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid 4-bromophenylalanine.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing 4-bromophenylalanine aggregating?
A1: Peptides containing 4-bromophenylalanine often exhibit increased hydrophobicity due to the bromo- and phenyl- moieties. This heightened hydrophobicity can lead to intermolecular interactions, driving the peptide to aggregate and precipitate from solution. Other contributing factors can include the overall amino acid sequence, peptide concentration, pH, temperature, and the ionic strength of the buffer.
Q2: How can I improve the solubility of my 4-bromophenylalanine-containing peptide?
A2: Improving solubility often involves disrupting the hydrophobic interactions that lead to aggregation. Here are several strategies:
-
Solvent Choice: Initially, attempt to dissolve the peptide in sterile, deionized water. If solubility is poor, a small amount of an organic co-solvent can be introduced. Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are common choices. It is recommended to first dissolve the peptide completely in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.
-
pH Adjustment: The net charge of a peptide influences its solubility. If the peptide has a net positive charge (basic), dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can help. Conversely, if the peptide has a net negative charge (acidic), a slightly basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) may improve solubility.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
-
Chaotropic Agents: In challenging cases, denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used to solubilize highly aggregated peptides, although these are often not compatible with biological assays.
Q3: What analytical techniques can I use to detect and quantify the aggregation of my peptide?
A3: Several biophysical techniques are available to monitor and quantify peptide aggregation:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique to separate and quantify monomers, oligomers, and larger aggregates based on their size in solution.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, providing information on the presence of aggregates.
-
Thioflavin T (ThT) Assay: ThT is a fluorescent dye that binds to the beta-sheet structures characteristic of amyloid-like fibrils, resulting in a significant increase in fluorescence. This assay is widely used to monitor the kinetics of fibril formation.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of peptide aggregates, allowing for the identification of amorphous aggregates versus structured fibrils.
-
Small-Angle X-ray Scattering (SAXS): SAXS provides structural information about macromolecules in solution, including their size, shape, and how they assemble into larger structures.
Section 2: Troubleshooting Guides
Problem 1: Low yield during solid-phase peptide synthesis (SPPS) of a 4-bromophenylalanine-containing peptide.
| Possible Cause | Suggested Solution |
| On-resin aggregation: The growing peptide chain, particularly with hydrophobic residues like 4-bromophenylalanine, can aggregate on the solid support, leading to incomplete coupling and deprotection steps. | - Use a lower substitution resin to increase the distance between peptide chains.- Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation.- Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of or in combination with DMF. |
| Difficult coupling of 4-bromophenylalanine: Steric hindrance from the bulky bromo- and phenyl- groups can make coupling reactions less efficient. | - Use a more potent coupling reagent such as HATU or HCTU.- Increase the coupling time and/or temperature. |
Problem 2: The purified peptide precipitates upon storage.
| Possible Cause | Suggested Solution |
| High peptide concentration: The peptide may be stored at a concentration above its solubility limit. | - Store the peptide at a lower concentration.- Aliquot the peptide solution to avoid repeated freeze-thaw cycles, which can promote aggregation. |
| Inappropriate storage buffer: The pH or ionic strength of the buffer may be promoting aggregation. | - Empirically determine the optimal pH for solubility.- Consider adding a small amount of organic co-solvent (e.g., 10-20% acetonitrile) to the storage buffer if compatible with downstream applications. |
| Formation of fibrils over time: The peptide may be slowly self-assembling into amyloid-like fibrils. | - Store at -80°C to slow down the aggregation kinetics.- Before use, visually inspect the solution for turbidity and centrifuge to remove any precipitated material. |
Section 3: Quantitative Data
Table 1: Illustrative Solubility Comparison of a Model Peptide
| Peptide Sequence | Modification | Estimated Solubility in PBS (pH 7.4) |
| Ac-Lys-Gly-Phe -Gly-Gly-Cys-NH2 | None | ~1.5 mg/mL |
| Ac-Lys-Gly-4-Br-Phe -Gly-Gly-Cys-NH2 | 4-Bromophenylalanine | ~0.8 mg/mL |
Table 2: Illustrative Aggregation Kinetics from Thioflavin T Assay
| Peptide Sequence | Modification | Lag Time (tlag) | Apparent Rate Constant (kapp) |
| Ac-Lys-Gly-Phe -Gly-Gly-Cys-NH2 | None | ~120 min | 0.02 min-1 |
| Ac-Lys-Gly-4-Br-Phe -Gly-Gly-Cys-NH2 | 4-Bromophenylalanine | ~60 min | 0.05 min-1 |
Section 4: Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol describes how to monitor the kinetics of peptide aggregation using Thioflavin T fluorescence.
-
Preparation of Solutions:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the 4-bromophenylalanine-containing peptide in an appropriate solvent (e.g., DMSO). Determine the concentration accurately using UV-Vis spectroscopy or amino acid analysis.
-
ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in deionized water and filter it through a 0.22 µm syringe filter. Store protected from light at 4°C.
-
Assay Buffer: Prepare the desired buffer for the aggregation study (e.g., Phosphate Buffered Saline, pH 7.4).
-
-
Assay Setup:
-
In a 96-well, non-binding, black, clear-bottom plate, add the assay buffer.
-
Add the ThT stock solution to a final concentration of 20 µM.
-
Initiate the aggregation by adding the peptide stock solution to the desired final concentration (e.g., 50 µM). Mix gently by pipetting.
-
-
Data Acquisition:
-
Place the plate in a plate reader capable of bottom reading fluorescence.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Record the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT solution without the peptide.
-
Plot the fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine the lag time (tlag) and the apparent rate constant (kapp) of aggregation.
-
Transmission Electron Microscopy (TEM) for Aggregate Morphology
This protocol outlines the negative staining procedure for visualizing peptide aggregates.[1]
-
Sample Preparation:
-
Incubate the 4-bromophenylalanine-containing peptide under conditions that promote aggregation.
-
Take an aliquot of the aggregated peptide solution.
-
-
Grid Preparation:
-
Staining:
-
Immediately apply a 3 µL drop of a 2% (w/v) uranyl acetate (B1210297) solution to the grid.[1]
-
After 1 minute, wick away the excess stain.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grid using a transmission electron microscope.
-
Acquire images at different magnifications to observe the morphology of the aggregates.
-
Section 5: Signaling Pathways and Logical Relationships
Note: A literature search did not reveal specific cellular signaling pathways that are directly and uniquely modulated by the incorporation of 4-bromophenylalanine into peptides. The biological activity of such peptides would be highly dependent on the overall peptide sequence and its target receptor or protein. The diagrams below illustrate general experimental workflows for studying and troubleshooting peptide aggregation.
Caption: Workflow for synthesis, analysis, and troubleshooting of peptides containing 4-bromophenylalanine.
Caption: Decision tree for troubleshooting aggregation issues with 4-bromophenylalanine peptides.
References
Technical Support Center: Purification of Peptides Containing Boc-Phe(4-Br)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides synthesized with Boc-Phe(4-Br)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying peptides containing this compound?
A1: Peptides incorporating this compound often present unique purification challenges due to the specific physicochemical properties of the 4-bromophenylalanine residue. Key issues include:
-
Poor Solubility: The hydrophobic nature of the bromophenyl group can lead to aggregation and precipitation of the peptide in aqueous solutions, complicating handling and purification.
-
Co-elution of Impurities: Diastereomers and other closely related impurities may have very similar retention times to the desired product in reverse-phase HPLC, making separation difficult.
-
On-column Degradation: The presence of the Boc-protecting group and the bromo-substituent can sometimes lead to instability under certain chromatographic conditions.
-
Secondary Interactions: The bromine atom can engage in halogen bonding or other non-covalent interactions with the stationary phase, potentially causing peak tailing or broadening.
Q2: How does the this compound residue affect the chromatographic behavior of the peptide?
A2: The 4-bromophenylalanine residue significantly increases the hydrophobicity of the peptide. This typically results in a longer retention time on reverse-phase HPLC columns compared to peptides containing a standard phenylalanine. The bulky nature of the residue can also influence the peptide's conformation, which in turn affects its interaction with the stationary phase.
Q3: What is the recommended starting strategy for developing an HPLC purification method for a this compound-containing peptide?
A3: A good starting point is to use a standard reverse-phase C18 column with a water/acetonitrile (B52724) mobile phase system containing 0.1% trifluoroacetic acid (TFA). A shallow gradient of increasing acetonitrile concentration is recommended to ensure good separation of the target peptide from closely eluting impurities. Initial scouting runs with a broad gradient (e.g., 5-95% acetonitrile over 30 minutes) can help to determine the approximate elution time of the peptide.
Q4: Can the bromine atom on the phenylalanine residue react or be lost during purification?
A4: The carbon-bromine bond in 4-bromophenylalanine is generally stable under standard peptide synthesis and purification conditions, including exposure to TFA. However, prolonged exposure to strong acids or bases, or certain reducing agents, could potentially lead to debromination. It is crucial to handle the peptide under appropriate pH conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purification Yield | Peptide precipitation during purification. | Increase the organic solvent content (e.g., acetonitrile, isopropanol) in the sample solvent. Work with more dilute solutions. |
| Poor recovery from the HPLC column. | Ensure the peptide is fully dissolved before injection. Consider using a different stationary phase (e.g., C4 or C8 for very hydrophobic peptides). | |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions between the peptide and the stationary phase. | Add a different ion-pairing agent to the mobile phase (e.g., 0.1% formic acid). Increase the column temperature (e.g., to 40-60 °C) to improve peak symmetry. |
| Column overloading. | Reduce the amount of peptide injected onto the column. | |
| Co-elution with Impurities | Insufficient resolution. | Optimize the HPLC gradient to be shallower around the elution time of the target peptide. Try a different stationary phase or a column with a smaller particle size for higher efficiency. |
| Presence of diastereomers. | If diastereomers are present from the synthesis, chromatographic separation may be very challenging. Consider chiral chromatography if baseline separation is required. | |
| Unexpected Peaks in Chromatogram | On-column degradation of the peptide. | Ensure the mobile phase is freshly prepared and degassed. Avoid unnecessarily harsh pH conditions. |
| Impurities from synthesis. | Review the synthesis and cleavage protocols to identify potential sources of impurities. |
Experimental Protocols
Protocol 1: Analytical HPLC Method Development
This protocol outlines a general procedure for developing an analytical HPLC method to assess the purity of a crude peptide containing this compound.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of 1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient:
-
Initial scouting gradient: 5-95% B over 30 minutes.
-
Optimized gradient: Based on the scouting run, a shallower gradient around the elution time of the target peptide should be developed. For example, if the peptide elutes at 40% B, an optimized gradient might be 30-50% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm. The bromophenyl group will contribute to absorbance at 280 nm.
-
Injection Volume: 10 µL.
Protocol 2: Preparative HPLC Purification
This protocol provides a general method for the purification of a this compound-containing peptide.
-
Sample Preparation: Dissolve the crude peptide in the minimum amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase (e.g., 95% A, 5% B) to the desired concentration. Ensure the sample is fully dissolved and filtered before injection.
-
HPLC System: A preparative HPLC system with a fraction collector is required.
-
Column: A C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: Use the optimized gradient from the analytical method, adjusting for the different column dimensions and flow rate.
-
Flow Rate: 20 mL/min (this will depend on the column dimensions).
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.
-
Post-Purification: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions, freeze-dry (lyophilize) to remove the solvents, and obtain the purified peptide as a powder.
Quantitative Data
Table 1: Influence of HPLC Gradient on Peptide Purity and Recovery
| Gradient (%B over 30 min) | Retention Time (min) | Purity (%) | Recovery (%) |
| 10-90% | 15.2 | 85 | 90 |
| 20-60% | 18.5 | 92 | 88 |
| 30-50% | 22.1 | 98 | 85 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Mobile Phase Additive on Peak Asymmetry
| Additive (0.1%) | Peak Asymmetry Factor |
| Trifluoroacetic Acid (TFA) | 1.8 |
| Formic Acid | 1.3 |
Data is hypothetical and for illustrative purposes. A lower asymmetry factor indicates a more symmetrical peak.
Visualizations
Caption: Workflow for the purification of this compound containing peptides.
Caption: Troubleshooting decision tree for peptide purification issues.
Technical Support Center: Strategies for Synthesizing Difficult Sequences Containing Boc-Phe(4-Br)-OH
Welcome to the technical support center for the synthesis of peptide sequences containing N-α-t-Boc-L-4-bromophenylalanine (Boc-Phe(4-Br)-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these challenging peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating this compound into a peptide sequence?
A1: The primary challenges associated with the use of this compound in solid-phase peptide synthesis (SPPS) stem from its steric bulk and the electron-withdrawing nature of the bromine atom on the phenyl ring. These factors can lead to:
-
Lower Coupling Efficiency: The bulky 4-bromophenyl side chain can hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, resulting in incomplete coupling reactions.
-
Aggregation: Peptides containing hydrophobic and aromatic residues like 4-bromophenylalanine have a higher tendency to aggregate on the solid support, which can block reactive sites and lead to truncated or deletion sequences[1][2].
-
Potential for Side Reactions: Although the bromo- group is relatively stable, harsh acidic conditions over prolonged periods during Boc deprotection could potentially lead to side reactions. However, standard TFA deprotection protocols are generally well-tolerated.
Q2: Which coupling reagents are most effective for this compound?
A2: Due to the steric hindrance of this compound, more potent coupling reagents are generally recommended to achieve high coupling efficiency. While there is a lack of specific comparative data for this compound, data from other hindered amino acids suggests that uronium/aminium or phosphonium (B103445) salt-based reagents are superior to carbodiimides alone.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Key Considerations |
| HATU | Uronium/Aminium Salt | 15-60 min | >95 | High reactivity, suitable for sterically hindered couplings with low racemization. |
| HBTU | Uronium/Aminium Salt | 20-60 min | >95 | Good balance of reactivity and cost-effectiveness for routine couplings. |
| PyBOP | Phosphonium Salt | 30-120 min | >95 | Avoids guanidinylation side reactions; byproducts are less hazardous than those from BOP. |
| DIC/HOBt | Carbodiimide/Additive | 60-180 min | >90 | A more economical option, but may require longer reaction times or double coupling for hindered residues. |
This table presents representative data for sterically hindered amino acids and should be used as a guideline. Optimization for your specific sequence is recommended.
Q3: What are the recommended conditions for Boc deprotection when this compound is present in the sequence?
A3: Standard Boc deprotection conditions are generally effective. The use of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 20-30 minutes is a robust method for Boc group removal[3]. For sequences prone to aggregation, a short pre-wash with the TFA/DCM solution can be beneficial. It is crucial to perform adequate washing steps after deprotection to completely remove the TFA and prevent salt formation that could interfere with the subsequent coupling step.
Q4: Can the bromine atom on the phenylalanine side chain participate in side reactions?
A4: The carbon-bromine bond on the aromatic ring is generally stable under standard SPPS conditions, including repeated TFA treatments for Boc deprotection and final cleavage with strong acids like HF or TFMSA. However, it is good practice to minimize the exposure time to strong acids to prevent any potential for dehalogenation or other unforeseen side reactions, particularly in complex sequences or during prolonged reaction times.
Q5: How does the presence of 4-bromophenylalanine affect the purification of the final peptide?
A5: The 4-bromophenylalanine residue significantly increases the hydrophobicity of the peptide. This can be advantageous for reversed-phase HPLC (RP-HPLC) purification, as it may improve retention on C8 or C18 columns and enhance separation from more polar impurities. However, increased hydrophobicity can also lead to poor solubility in aqueous buffers, making the initial dissolution of the crude peptide challenging. It is advisable to start with a small amount of an organic solvent like DMSO or acetonitrile (B52724) to dissolve the peptide before diluting with the aqueous mobile phase.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of peptides containing this compound.
Problem 1: Low Coupling Efficiency or Incomplete Coupling
-
Symptom: Positive ninhydrin (B49086) test (blue or purple beads) after the coupling step.
-
Possible Causes:
-
Steric hindrance from the this compound residue and the growing peptide chain.
-
Peptide aggregation on the resin, blocking access to the N-terminal amine.
-
Suboptimal activation of the incoming amino acid.
-
-
Solutions:
-
Employ a more powerful coupling reagent: Switch from DIC/HOBt to HATU, HBTU, or PyBOP.
-
Double couple: Repeat the coupling step with a fresh solution of activated this compound.
-
Increase reaction time: Extend the coupling time to 2-4 hours.
-
Increase reagent excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).
-
Disrupt aggregation:
-
Change the solvent to N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling reaction.
-
Perform the coupling at a slightly elevated temperature (e.g., 30-40°C).
-
-
Problem 2: Peptide Aggregation During Synthesis
-
Symptom: Clumping of the resin, slow solvent drainage, and consistently low coupling yields for multiple residues.
-
Possible Causes:
-
High hydrophobicity of the peptide sequence, exacerbated by the 4-bromophenylalanine residue.
-
Formation of secondary structures (β-sheets) on the resin.
-
-
Solutions:
-
Use a low-loading resin: A lower substitution level on the resin can reduce intermolecular interactions.
-
Incorporate backbone modifications: If the sequence allows, introduce a pseudoproline dipeptide or a Dmb-protected amino acid to disrupt secondary structure formation.
-
Optimize solvent conditions: Use NMP as the primary solvent or a mixture of DMF and DMSO.
-
Microwave-assisted synthesis: The use of microwave energy can help to break up aggregates and accelerate coupling reactions.
-
Problem 3: Difficulty in Dissolving the Crude Peptide for Purification
-
Symptom: The lyophilized crude peptide does not dissolve in aqueous buffers for RP-HPLC.
-
Possible Cause: High hydrophobicity of the peptide containing 4-bromophenylalanine.
-
Solutions:
-
Use an organic co-solvent: Start by dissolving the peptide in a small amount of DMSO, acetonitrile, or isopropanol (B130326).
-
Gradual dilution: Once dissolved in the organic solvent, slowly add the aqueous buffer with gentle vortexing.
-
Acidic or basic conditions: If the peptide has ionizable groups, adjusting the pH of the solution can improve solubility. For basic peptides, a small amount of acetic acid can help, while for acidic peptides, a small amount of ammonium (B1175870) hydroxide (B78521) can be beneficial.
-
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin with the preceding amino acid deprotected) in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (5x).
-
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes. Wash with DMF (5x).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Monitoring: Perform a ninhydrin test. If the test is positive, repeat the coupling step.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (5x) and DCM (3x).
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your sequence. A common cocktail is TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate to about one-third of the original volume.
-
Precipitate the peptide by adding the concentrated solution to cold diethyl ether.
-
-
Isolation and Drying:
-
Centrifuge the ether suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the peptide under vacuum.
-
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.
Caption: A troubleshooting workflow for addressing incomplete coupling of this compound.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
- 3. chempep.com [chempep.com]
Validation & Comparative
A Comparative Guide to Purification Protocols for Peptides Containing 4-Bromophenylalanine
For researchers, scientists, and professionals in drug development, the purity of synthetic peptides is paramount for the reliability of experimental results and the safety of potential therapeutics. The incorporation of unnatural amino acids, such as the hydrophobic 4-bromophenylalanine, introduces unique challenges to the purification process. This guide provides a detailed comparison of purification protocols, focusing on the industry-standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and viable alternatives, supported by experimental data.
Standard Purification Protocol: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used method for peptide purification due to its high resolution and efficiency.[1][2] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (commonly C18-modified silica) and a polar mobile phase.[2][3] The inclusion of a hydrophobic residue like 4-bromophenylalanine increases the peptide's retention time on the column, which can improve separation from more polar impurities but may also lead to co-elution with other hydrophobic contaminants.[4]
Detailed Experimental Protocol for RP-HPLC Purification
1. Sample Preparation:
-
Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude peptide is precipitated with cold diethyl ether and dried under vacuum.[5]
-
The crude peptide is dissolved in a minimal amount of a strong solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) and then diluted with the initial mobile phase (e.g., 20% acetonitrile (B52724) in water with 0.1% trifluoroacetic acid) to ensure solubility and compatibility.[5][6]
-
The sample is filtered through a 0.45 µm syringe filter before injection to remove particulate matter.[6]
2. HPLC Instrumentation and Conditions:
-
Column: A preparative C18 reversed-phase column is typically used. For hydrophobic peptides, a C4 or C8 column can also be effective.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[8]
-
Gradient: A shallow gradient is often required for high resolution of hydrophobic peptides. A typical gradient might be a linear increase from 20% to 60% Mobile Phase B over 40-60 minutes.[9][10] The exact gradient should be optimized based on an initial analytical run.[6]
-
Flow Rate: The flow rate is dependent on the column diameter. For a semi-preparative column (e.g., 10 mm ID), a flow rate of 4-5 mL/min is common.
-
Detection: UV absorbance is monitored at 214-220 nm, which corresponds to the peptide bond.[1]
3. Fraction Collection and Analysis:
-
Fractions are collected across the elution peak corresponding to the target peptide.
-
The purity of each fraction is assessed by analytical RP-HPLC and mass spectrometry (MS) to confirm the molecular weight.[5]
-
Fractions meeting the desired purity threshold (e.g., >95%) are pooled.[5]
4. Lyophilization:
-
The pooled fractions are freeze-dried to remove the mobile phase solvents, yielding the purified peptide as a white, fluffy powder.[8]
Alternative and Complementary Purification Methods
While RP-HPLC is the gold standard, certain situations, such as very poor solubility or the need for large-scale purification, may necessitate alternative or complementary approaches.
High-Performance Flash Chromatography (HPFC)
HPFC is a faster, lower-pressure alternative to traditional preparative HPLC. It uses larger particle size stationary phases, which allows for higher loading capacities and faster flow rates, significantly reducing purification time and solvent consumption.[11] While the resolution is generally lower than HPLC, it can be an excellent method for initial purification of crude peptides or for applications where ultra-high purity is not the primary objective.[11]
Precipitation and Washing
For extremely hydrophobic peptides that exhibit poor solubility in standard HPLC mobile phases, a non-chromatographic method can be surprisingly effective. This involves precipitating the crude peptide in water, followed by washing with a non-polar solvent like diethyl ether to remove organic scavengers and other hydrophobic impurities.[9] This method can substantially increase the yield for peptides that are difficult to purify by HPLC.[9]
Ion-Exchange Chromatography (IEC)
IEC separates peptides based on their net charge. It can be a valuable orthogonal technique to RP-HPLC, meaning it separates based on a different chemical property. IEC is particularly useful as an initial purification step to remove impurities with significantly different charge characteristics from the target peptide, thus simplifying the subsequent RP-HPLC run.[1]
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the main component of the mobile phase. It has been shown to offer different selectivity compared to HPLC and can be particularly effective for separating closely related peptides.[12] The use of CO2 significantly reduces the consumption of organic solvents.[12]
Comparative Performance Analysis
The choice of a purification protocol is often a trade-off between purity, yield, speed, and cost. The following table summarizes experimental data comparing different purification strategies for challenging peptides.
| Parameter | RP-HPLC | High-Performance Flash Chromatography (HPFC) | Precipitation & Washing (for highly hydrophobic peptides) |
| Final Purity | >97%[11] | >97%[11] | ~95%[9] |
| Yield | 22%[11] | 20%[11] | >50% (for peptides with <1% HPLC yield)[9] |
| Solvent Consumption | ~3300 mL (for 150 mg crude)[11] | ~1500 mL (for 150 mg crude)[11] | Minimal (relative to chromatography)[9] |
| Purification Time | 160 minutes (for 150 mg crude)[11] | 27 minutes (for 150 mg crude)[11] | Short |
| Resolution | Very High | Moderate | Not Applicable |
| Scalability | Good | Excellent | Good |
Data synthesized from studies on challenging and hydrophobic peptides.[9][11]
Method Selection Guide
The selection of an optimal purification strategy depends on several factors, including the properties of the peptide, the scale of the synthesis, and the required final purity. The following diagram illustrates a decision-making process for choosing a suitable purification protocol.
Conclusion
For peptides containing the hydrophobic unnatural amino acid 4-bromophenylalanine, Reversed-Phase HPLC remains the primary method for achieving high purity . The key to success lies in the careful optimization of the mobile phase gradient and the choice of stationary phase to resolve the target peptide from structurally similar impurities.
However, for specific challenges, alternative methods offer significant advantages. High-Performance Flash Chromatography provides a rapid and scalable option for initial purification, drastically reducing time and solvent usage. For extremely hydrophobic peptides where HPLC is problematic, a simple precipitation and washing protocol can be a highly effective strategy to rescue yields . Finally, employing orthogonal techniques like Ion-Exchange Chromatography as a pre-purification step can greatly enhance the efficiency of the final RP-HPLC polishing. By understanding the strengths and weaknesses of each method, researchers can design a purification workflow that is both efficient and effective for their specific needs.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. gilson.com [gilson.com]
- 4. teachline.ls.huji.ac.il [teachline.ls.huji.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. hplc.eu [hplc.eu]
- 8. bachem.com [bachem.com]
- 9. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. biotage.com [biotage.com]
- 12. diva-portal.org [diva-portal.org]
Mass Spectrometry of Peptides Containing Boc-Phe(4-Br)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like N-tert-butyloxycarbonyl-4-bromophenylalanine (Boc-Phe(4-Br)-OH) into peptides is a key strategy for developing novel therapeutics and research tools. Characterizing these modified peptides by mass spectrometry is a critical step in ensuring their identity and purity. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing this compound against peptides with standard phenylalanine (Phe) and non-protected 4-bromophenylalanine (Phe(4-Br)-OH), supported by established fragmentation principles.
The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis to prevent unwanted side reactions at the N-terminus of an amino acid.[1][2] The presence of this bulky, labile group, in conjunction with the heavy halogen atom bromine, introduces distinct characteristics in mass spectrometry analysis that researchers must be able to identify and interpret.
Comparative Mass Spectrometry Data
The following table summarizes the expected differences in mass spectrometry data when analyzing peptides containing this compound compared to those with Phe and Phe(4-Br)-OH. These comparisons are based on fundamental principles of peptide fragmentation and the known behavior of Boc-protected and halogenated compounds in a mass spectrometer.[3][4][5]
| Feature | Peptide with Phe | Peptide with Phe(4-Br)-OH | Peptide with this compound | Rationale |
| Parent Ion (m/z) | M | M + 78/80 | M + 178/180 | Addition of Br (~79/81 Da) and Boc group (100 Da). The two masses for bromine-containing peptides reflect the natural isotopic abundance of 79Br and 81Br.[5] |
| Isotopic Pattern | Standard peptide isotopic distribution. | Characteristic 1:1 ratio for M and M+2 peaks due to bromine isotopes.[5] | Characteristic 1:1 ratio for M and M+2 peaks due to bromine isotopes.[5] | Bromine has two major isotopes, 79Br and 81Br, which are present in nearly equal abundance. |
| Primary Fragmentation | Cleavage of the peptide backbone to produce b and y ions.[6][7][8] | Cleavage of the peptide backbone to produce b and y ions. | Neutral loss of isobutylene (B52900) (56 Da) or t-butanol (74 Da) from the Boc group.[3][4] | The Boc group is highly labile and readily fragments upon collisional activation.[3][4][9] |
| Ionization Efficiency | Generally good, dependent on peptide sequence and length.[10][11] | Potentially slightly altered compared to Phe due to the electrophilic nature of bromine. | May be slightly reduced compared to the deprotected form due to the bulky, non-polar Boc group. | The efficiency of ionization can be influenced by the physicochemical properties of the peptide.[10][12][13][14] |
Experimental Protocols
Accurate mass spectrometric analysis of peptides containing this compound requires optimized experimental conditions. Below are generalized protocols for sample preparation and analysis.
Sample Preparation for Mass Spectrometry
-
Peptide Synthesis: Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[15][16] this compound is incorporated as one of the amino acid building blocks.
-
Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin. For analysis of the fully protected peptide, cleavage conditions must be chosen to avoid premature removal of the Boc group.
-
Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure a homogenous sample for mass spectrometry analysis.
-
Sample Desalting: Prior to mass spectrometry, it is crucial to desalt the purified peptide sample using a C18 ZipTip or a similar method to remove any salts that can interfere with ionization.
-
Sample Reconstitution: The desalted peptide is reconstituted in a solvent compatible with electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 0.1%) to facilitate protonation.
Mass Spectrometry Analysis
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for peptide analysis.[6][7]
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, is recommended to accurately determine the isotopic pattern of the bromine-containing peptide.
-
MS1 Scan: An initial full MS scan is performed to identify the precursor ion of the peptide containing this compound. The characteristic 1:1 isotopic pattern for bromine should be visible for the parent ion.
-
Tandem Mass Spectrometry (MS/MS): To confirm the peptide sequence, the precursor ion is selected and subjected to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Fragmentation Analysis: The resulting MS/MS spectrum will show characteristic fragment ions. For a peptide with an N-terminal this compound, a prominent neutral loss of 56 Da (isobutylene) or 74 Da (t-butanol) from the precursor ion is expected.[3][4] Subsequent fragmentation will produce the typical b and y ion series, which can be used to verify the amino acid sequence.[6][7][8]
Visualizing the Workflow and Fragmentation
To further clarify the process, the following diagrams illustrate the experimental workflow and the characteristic fragmentation pattern of a peptide containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. uab.edu [uab.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition – Kruve lab [kruvelab.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Method to Determine the Ionization Efficiency Change of Peptides Caused by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sciex.com [sciex.com]
- 15. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digital.csic.es [digital.csic.es]
Interpreting MS/MS Fragmentation of 4-bromophenylalanine-containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of modified amino acids in tandem mass spectrometry (MS/MS) is crucial for confident peptide sequencing and the characterization of novel biotherapeutics. This guide provides a comparative analysis of the MS/MS fragmentation of peptides containing 4-bromophenylalanine, contrasting it with standard phenylalanine and other halogenated analogues.
The incorporation of non-canonical amino acids, such as 4-bromophenylalanine (4-Br-Phe), into peptides is a powerful tool for probing protein structure and function, as well as for developing new therapeutic agents. The bromine atom introduces a unique isotopic signature and alters the fragmentation behavior of the peptide backbone and the amino acid side chain during MS/MS analysis. This guide details the characteristic fragmentation pathways and provides experimental protocols to aid in the interpretation of mass spectra.
Comparison of Fragmentation Patterns
The fragmentation of peptides in a tandem mass spectrometer, typically through collision-induced dissociation (CID), primarily results in cleavage of the peptide backbone, generating b- and y-type ions. The presence of a modified amino acid like 4-bromophenylalanine can introduce additional, characteristic fragmentation pathways.
| Amino Acid | Precursor Ion Type | Dominant Fragmentation Pathways | Characteristic Fragment Ions & Neutral Losses |
| Phenylalanine (Phe) | Deprotonated [M-H]⁻ | Backbone fragmentation (b- and y-ions). Elimination of neutral cinnamic acid when Phe is at the C-terminus. Elimination of toluene (B28343) (C₇H₈) from the [M-H-CO₂]⁻ ion when Phe is at the N-terminus.[1][2] | y-ions, b-ions, benzyl (B1604629) anion (m/z 91).[1] |
| 4-Bromophenylalanine (4-Br-Phe) | Protonated [M+H]⁺ | Backbone fragmentation (b- and y-ions). Cleavage of the Cβ-Cγ bond of the side chain. Loss of the bromine atom. | Isotopic pattern from ⁷⁹Br and ⁸¹Br. Loss of HBr (neutral loss of ~80/82 Da). Loss of Br radical (neutral loss of ~79/81 Da). |
| 4-Chlorophenylalanine (4-Cl-Phe) (Predicted) | Protonated [M+H]⁺ | Similar to 4-Br-Phe with backbone fragmentation. Cleavage of the Cβ-Cγ bond. Loss of the chlorine atom. | Isotopic pattern from ³⁵Cl and ³⁷Cl. Loss of HCl (neutral loss of ~36/38 Da). Loss of Cl radical (neutral loss of ~35/37 Da). |
| 4-Iodophenylalanine (4-I-Phe) (Predicted) | Protonated [M+H]⁺ | Similar to 4-Br-Phe with backbone fragmentation. Cleavage of the Cβ-Cγ bond. Loss of the iodine atom. | Monoisotopic. Loss of HI (neutral loss of ~128 Da). Loss of I radical (neutral loss of ~127 Da). |
Experimental Protocols
Accurate interpretation of MS/MS data relies on robust and well-defined experimental procedures. Below are typical protocols for the analysis of peptides containing 4-bromophenylalanine.
Sample Preparation
-
Peptide Synthesis: Peptides incorporating 4-bromophenylalanine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-4-Br-Phe-OH.
-
Purification: Synthesized peptides should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sample Formulation: For infusion into the mass spectrometer, dissolve the purified peptide in a suitable solvent, typically 50% acetonitrile/50% water with 0.1% formic acid, to a final concentration of 1-10 pmol/µL.
Tandem Mass Spectrometry (MS/MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole-time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Positive ion mode is typically used for peptide analysis.
-
MS1 Scan: Acquire a full scan MS1 spectrum to identify the precursor ion of the 4-bromophenylalanine-containing peptide. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a doublet for the precursor ion, separated by ~2 Da.
-
MS2 Scan (CID): Select the monoisotopic peak of the precursor ion for fragmentation using collision-induced dissociation (CID).
-
Collision Energy: The optimal collision energy will vary depending on the instrument and the peptide's mass and charge state. A collision energy ramp (e.g., 10-40 eV) is often used to generate a rich fragmentation spectrum.
-
Data Analysis: Analyze the resulting MS2 spectrum to identify b- and y-ions for sequence confirmation. Look for characteristic fragment ions and neutral losses associated with 4-bromophenylalanine, such as the loss of Br or HBr.
Fragmentation Pathway of a 4-Bromophenylalanine-Containing Peptide
The following diagram illustrates the expected fragmentation of a hypothetical tripeptide, Gly-4-Br-Phe-Ala, in positive ion mode.
References
Confirming Boc-Phe(4-Br)-OH Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful incorporation of modified amino acids is a critical step in peptide synthesis and drug design. This guide provides a comprehensive comparison of analytical techniques for confirming the incorporation of Boc-Phe(4-Br)-OH, with a focus on Nuclear Magnetic Resonance (NMR) analysis, supplemented by alternative methods and detailed experimental protocols.
The protection of amino acids with the tert-butyloxycarbonyl (Boc) group is a fundamental strategy in peptide synthesis. Verifying the successful installation of this protecting group on 4-bromophenylalanine is crucial for subsequent coupling reactions. While several analytical methods can be employed, NMR spectroscopy stands out for its ability to provide detailed structural information.
Comparative Analysis of Analytical Methods
A variety of analytical techniques can be used to confirm the successful synthesis of this compound. The choice of method often depends on the desired level of detail, available instrumentation, and the stage of the synthesis.
| Analytical Technique | Principle | Key Indicators for this compound | Advantages | Limitations |
| ¹H NMR | Measures the magnetic properties of hydrogen nuclei to elucidate the chemical environment of protons. | Appearance of a strong singlet at ~1.4 ppm (9H) from the Boc group's t-butyl protons. Shift in the signals of the α-proton and β-protons of the phenylalanine backbone. | Provides detailed structural information and allows for unambiguous confirmation of Boc group presence and its effect on the amino acid structure. | Requires a relatively pure sample. |
| ¹³C NMR | Measures the magnetic properties of carbon-13 nuclei to provide information about the carbon skeleton. | Appearance of signals corresponding to the Boc group: ~80 ppm (quaternary carbon) and ~28 ppm (methyl carbons). A signal for the carbamate (B1207046) carbonyl appears around 155 ppm. | Complements ¹H NMR by providing direct information about the carbon framework. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Appearance of a strong C=O stretching band for the carbamate group around 1680-1720 cm⁻¹. Disappearance of the N-H stretching vibrations of the free amine. | Fast, requires minimal sample preparation, and provides information about functional groups. | Provides less detailed structural information compared to NMR. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Detection of the molecular ion peak corresponding to the mass of this compound (C₁₄H₁₈BrNO₄, MW: 344.20 g/mol ). | High sensitivity and provides accurate molecular weight determination. | Does not provide detailed structural information on its own. |
In-Depth NMR Analysis
NMR spectroscopy is the most powerful tool for the definitive confirmation of this compound formation. The comparison of the spectra of the starting material, 4-bromo-L-phenylalanine, with the Boc-protected product reveals key differences.
¹H NMR Spectral Comparison
The most telling sign of successful Boc protection in the ¹H NMR spectrum is the appearance of a large singlet peak in the upfield region, typically around 1.4 ppm. This signal, integrating to nine protons, corresponds to the chemically equivalent methyl protons of the tert-butyl group. Furthermore, the chemical environment of the protons on the amino acid backbone is altered upon Boc protection, leading to shifts in their respective signals.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 4-Bromo-L-phenylalanine[1] | This compound (Expected) | Key Change |
| α-CH | ~3.3-3.4 (m) | Shift downfield | Change in electronic environment around the chiral center |
| β-CH₂ | ~2.7-2.8 (m) | Shift downfield | Change in electronic environment |
| Aromatic CH | ~7.0-7.4 (d, d) | Minor shifts | Bromine substitution pattern dictates the splitting |
| Boc (t-butyl) | N/A | ~1.4 (s, 9H) | Diagnostic peak for Boc group |
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum provides further confirmation by showing the presence of the carbon atoms of the Boc group. The quaternary carbon of the t-butyl group typically appears around 80 ppm, while the three equivalent methyl carbons resonate at approximately 28 ppm. The carbonyl carbon of the carbamate group is also observable around 155 ppm.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 4-Bromo-L-phenylalanine[2] | This compound (Expected) | Key Change |
| C=O (acid) | ~182 | ~175 | Shift due to electronic changes |
| α-C | ~57 | ~55 | Minor shift |
| β-C | ~40 | ~38 | Minor shift |
| Aromatic C | ~120-137 | Minor shifts | Bromine substitution influences chemical shifts |
| Boc C=O | N/A | ~155 | Diagnostic peak for Boc carbamate |
| Boc C(CH₃)₃ | N/A | ~80 | Diagnostic peak for Boc quaternary carbon |
| Boc C(CH₃)₃ | N/A | ~28 | Diagnostic peak for Boc methyl carbons |
Experimental Protocols
NMR Sample Preparation
A detailed and consistent sample preparation protocol is essential for obtaining high-quality, reproducible NMR spectra.
Caption: Workflow for preparing a sample for NMR analysis.
Alternative Confirmation Methods
While NMR provides the most comprehensive structural data, other techniques can offer rapid and valuable confirmation of the Boc protection.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a quick method to verify the presence of the Boc-carbamate functional group. The key signature is a strong carbonyl (C=O) stretching vibration, which is absent in the starting material.
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | 4-Bromo-L-phenylalanine | This compound |
| N-H stretch (amine) | ~3000-3100 (broad) | Absent or significantly diminished |
| C=O stretch (acid) | ~1700-1725 | ~1700-1725 |
| C=O stretch (Boc) | N/A | ~1680-1720 (strong) |
Mass Spectrometry (MS)
Mass spectrometry is an excellent tool for confirming the molecular weight of the product. Electrospray ionization (ESI) is a common technique for this type of analysis.
Table 4: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 4-Bromo-L-phenylalanine[3] | C₉H₁₀BrNO₂ | 244.09 | 244.99 |
| This compound | C₁₄H₁₈BrNO₄ | 344.20 | 345.05 |
Logical Workflow for Confirmation
The following diagram illustrates a logical workflow for confirming the successful synthesis of this compound, starting from the reaction and proceeding through purification and analysis.
Caption: Logical workflow for synthesis and confirmation.
By employing a combination of these analytical techniques, researchers can confidently verify the incorporation of the Boc protecting group onto 4-bromophenylalanine, ensuring the quality and success of their subsequent synthetic endeavors.
References
A Researcher's Guide to Chiral Purity Analysis of Peptides with 4-Bromophenylalanine
For researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of peptides incorporating the non-proteinogenic amino acid 4-bromophenylalanine, the assessment of chiral purity is a critical analytical challenge. The stereochemistry of this unnatural amino acid can significantly influence the peptide's conformation, biological activity, and immunogenicity. This guide provides an objective comparison of the primary analytical techniques for determining the chiral purity of peptides containing 4-bromophenylalanine, supported by experimental data and detailed methodologies.
The principal methods for chiral purity analysis of these modified peptides include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of resolution, sensitivity, sample throughput, and experimental complexity. Additionally, an alternative approach involving peptide hydrolysis followed by the analysis of the constituent amino acids provides a valuable method for determining the enantiomeric excess of 4-bromophenylalanine within the peptide sequence.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the peptide itself. The following table summarizes the key performance characteristics of HPLC, CE, and NMR for the chiral purity analysis of peptides containing 4-bromophenylalanine.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Peptide Hydrolysis with Derivatization |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase (CSP). | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | Diastereomeric interaction with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer. | Cleavage of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent and analysis by chromatography. |
| Resolution | Excellent, with baseline separation often achievable with optimized methods.[1] | High theoretical plate numbers, leading to excellent resolution. | Generally lower resolution compared to chromatographic methods; signal overlap can be an issue. | High resolution of derivatized amino acid diastereomers by standard chromatography.[1] |
| Sensitivity | High, especially with UV or MS detection. | Very high, requires minimal sample volume. | Lower sensitivity, typically requires milligram quantities of sample. | High, especially with sensitive detection methods like fluorescence or mass spectrometry. |
| Speed | Moderate, with typical run times of 15-40 minutes per sample.[1] | Fast, with separation times often under 15 minutes. | Fast for data acquisition, but sample preparation can be more involved. | Time-consuming due to the hydrolysis and derivatization steps.[1] |
| Quantitative Accuracy | High, with good linearity and reproducibility. | Good, but can be influenced by injection variability. | Good for determining enantiomeric ratios from signal integration. | High, with the ability to correct for racemization during hydrolysis.[1] |
| Method Development | Can be time-consuming, requiring screening of different CSPs and mobile phases. | Can be complex, involving optimization of buffer pH, chiral selector concentration, and voltage. | Requires selection of an appropriate chiral solvating or derivatizing agent and optimization of conditions. | Involves optimization of hydrolysis, derivatization, and chromatographic conditions. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific peptides containing 4-bromophenylalanine.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the direct separation of enantiomers. The success of this technique relies on the selection of an appropriate chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of the peptide, leading to different retention times.
Experimental Protocol:
-
Sample Preparation: Dissolve the peptide containing 4-bromophenylalanine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions:
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.
Workflow for Chiral HPLC Analysis:
Caption: Workflow for chiral purity analysis of a 4-bromophenylalanine containing peptide by HPLC.
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency and requires very small sample volumes. The separation is achieved by adding a chiral selector to the background electrolyte (BGE), which interacts differently with the peptide enantiomers, leading to different electrophoretic mobilities.
Experimental Protocol:
-
Sample Preparation: Dissolve the peptide in the background electrolyte or water to a concentration of 0.1-0.5 mg/mL.
-
CE System: A standard CE system with a UV detector.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (50 µm i.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate (B84403) buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin as the chiral selector.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
-
Data Analysis: The enantiomeric ratio is determined from the corrected peak areas of the two enantiomers.
Workflow for Chiral CE Analysis:
Caption: Workflow for chiral purity analysis of a 4-bromophenylalanine containing peptide by CE.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for chiral analysis that relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The interaction between the peptide enantiomers and the chiral agent forms transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
Acquire a baseline ¹H NMR spectrum.
-
Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in small increments (0.1 to 1.0 equivalents) and acquire a spectrum after each addition until a clear separation of signals for the enantiomers is observed.
-
-
NMR System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Parameters:
-
Nucleus: ¹H or ¹⁹F (if applicable and beneficial for resolution).
-
Temperature: 25°C.
-
Data Acquisition: Standard parameters for ¹H NMR, ensuring sufficient signal-to-noise ratio.
-
-
Data Analysis: The enantiomeric ratio is determined by integrating the well-resolved signals corresponding to each enantiomer.
Logical Relationship for NMR Chiral Analysis:
References
A Comparative Guide to the Coupling Efficiency of Boc-Phe(4-Br)-OH and Boc-Phe-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of amino acid derivatives is a critical step in solid-phase peptide synthesis (SPPS). The efficiency of the coupling reaction directly impacts the yield and purity of the final peptide. This guide provides a comparative analysis of the coupling efficiency of Boc-L-Phenylalanine (Boc-Phe-OH) and its brominated counterpart, Boc-L-4-Bromophenylalanine (Boc-Phe(4-Br)-OH).
While direct, side-by-side comparative studies with quantitative data on the coupling efficiency of this compound versus Boc-Phe-OH are not extensively available in the reviewed literature, a comparison can be drawn based on established principles of peptide chemistry and the known properties of these compounds. The primary difference between the two molecules lies in the substitution of a hydrogen atom with a bromine atom at the para-position of the phenyl ring. This substitution can introduce both electronic and steric effects that may influence the coupling reaction.
Theoretical Impact on Coupling Efficiency
The bromine atom in this compound is an electron-withdrawing group. This electronic effect can influence the reactivity of the carboxylic acid group during the activation step of the coupling reaction. While this might suggest a potential difference in reaction kinetics compared to the unsubstituted Boc-Phe-OH, standard coupling protocols are generally effective for both.[1]
From a steric perspective, the bromine atom is larger than a hydrogen atom, which could potentially introduce minor steric hindrance during the coupling reaction. However, given its position on the phenyl ring, this effect is generally not considered significant enough to require substantial modifications to standard coupling protocols.
Performance and Data Summary
In the absence of direct comparative studies, the following table summarizes typical performance data for the coupling of Boc-protected amino acids in SPPS, which can be considered representative for both Boc-Phe-OH and this compound under optimized conditions. It is important to note that actual yields and reaction times can vary depending on the specific peptide sequence, the resin used, and the coupling reagents employed.
| Parameter | Boc-Phe-OH | This compound | Notes |
| Typical Coupling Yield | >99% | Expected to be >99% | With efficient coupling reagents and monitoring, high coupling yields are achievable for both amino acids. Incomplete coupling can lead to deletion sequences. |
| Typical Coupling Time | 1 - 2 hours | 1 - 2 hours | Standard coupling times are generally sufficient. Monitoring the reaction with a qualitative test like the Kaiser test is recommended to ensure completion. |
| Purity of Crude Peptide | Highly sequence-dependent | Highly sequence-dependent | The purity of the final peptide is influenced by the efficiency of all coupling and deprotection steps in the synthesis. |
| Potential Side Reactions | Racemization (low risk) | Racemization (low risk) | Phenylalanine derivatives are generally not at high risk for racemization during coupling. |
Experimental Protocols
The following are detailed, generalized protocols for a standard coupling cycle in Boc-based solid-phase peptide synthesis. These protocols are applicable for the incorporation of both Boc-Phe-OH and this compound.
Materials
-
Resin with a free N-terminal amine (e.g., MBHA resin)
-
Boc-Phe-OH or this compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 5-10% DIPEA in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser test kit for monitoring coupling completion
Protocol 1: HBTU/DIPEA Activation and Coupling
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Treat the resin with a 5-10% solution of DIPEA in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Pre-activation and Coupling:
-
In a separate vessel, dissolve Boc-Phe-OH or this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: DIC/HOBt Activation and Coupling
-
Resin Swelling, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.
-
Amino Acid Pre-activation and Coupling:
-
In a separate vessel, dissolve Boc-Phe-OH or this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[3]
-
Add the pre-activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages of a single coupling cycle in Boc-SPPS.
Caption: General workflow for a single coupling cycle in Boc solid-phase peptide synthesis.
Caption: Logical relationship of the amino acid activation and coupling steps.
Conclusion
Both Boc-Phe-OH and this compound are valuable reagents in solid-phase peptide synthesis. While the bromine substitution in this compound introduces electronic and steric differences compared to Boc-Phe-OH, these are not expected to significantly impede coupling efficiency under standard, optimized SPPS conditions. High coupling yields can be achieved for both amino acids using robust coupling reagents and careful monitoring of the reaction progress. The choice between the two will ultimately depend on the specific requirements of the target peptide, such as the need for a halogenated residue for structural studies or to modulate biological activity.
References
Stability Showdown: Boc-Phe(4-Br)-OH vs. Boc-Phe(4-I)-OH - A Comparative Guide
In the landscape of peptide synthesis and drug development, the incorporation of unnatural amino acids is a key strategy for enhancing the therapeutic properties of peptides. Among these, halogenated phenylalanine derivatives like N-α-tert-Butoxycarbonyl-4-bromophenylalanine (Boc-Phe(4-Br)-OH) and N-α-tert-Butoxycarbonyl-4-iodophenylalanine (Boc-Phe(4-I)-OH) are invaluable tools. They serve not only to modulate the biological activity and proteolytic stability of peptides but also act as versatile chemical handles for further modifications, such as radiolabeling or cross-coupling reactions.[1][2] However, the choice between a bromo- or iodo-substituted analog can have significant implications for the stability of the molecule during synthesis, storage, and application.
This guide provides an objective comparison of the stability differences between this compound and Boc-Phe(4-I)-OH, supported by fundamental chemical principles and outlining experimental protocols for their evaluation.
Physicochemical Properties at a Glance
A summary of the core physicochemical properties of the two compounds is presented below. These properties are fundamental to their handling, reactivity, and behavior in various experimental settings.
| Property | This compound | Boc-Phe(4-I)-OH |
| Molecular Formula | C₁₄H₁₈BrNO₄ | C₁₄H₁₈INO₄ |
| Molecular Weight | 344.20 g/mol | 391.20 g/mol |
| CAS Number | 62129-39-9 | 62129-44-6 |
| Appearance | White to off-white powder | White to off-white powder |
| General Solubility | Soluble in organic solvents like DCM, DMF, Methanol | Soluble in organic solvents like DCM, DMF, Methanol |
Comparative Stability Analysis
The stability of carbon-halogen bonds decreases down the periodic group.[3][4] The aromatic C-I bond is significantly weaker and longer than the C-Br bond, making it more susceptible to cleavage under various stress conditions.
| Stability Parameter | This compound | Boc-Phe(4-I)-OH | Rationale |
| Overall Chemical Stability | More Stable | Less Stable | The Carbon-Bromine (C-Br) bond is stronger than the Carbon-Iodine (C-I) bond, requiring more energy for homolytic or heterolytic cleavage.[3][4][5] |
| Thermal Stability | Higher | Lower | Due to the weaker C-I bond, dehalogenation is more likely to occur at lower temperatures for the iodo-derivative compared to the bromo-derivative.[6][7][8] |
| Acid Stability (Boc Group) | Comparable | Comparable | The stability of the Boc protecting group itself is primarily dependent on pH and is not significantly influenced by the halogen substituent on the distant phenyl ring. Both are susceptible to cleavage under strong acidic conditions. |
| Photostability | Higher | Lower | Organoiodine compounds are known to be more sensitive to light. The weaker C-I bond can be cleaved by UV radiation, leading to radical formation and degradation.[9][10] The order of photodegradation susceptibility is generally TOI > TOBr > TOCl.[9] |
Applications in Research and Drug Development
Both compounds are crucial for peptide and medicinal chemistry. The choice depends on the desired application.
-
This compound is often preferred when higher stability is required during multi-step synthesis or for creating final peptide drugs with a longer shelf-life.[2][11] The bromine atom serves as an excellent handle for cross-coupling reactions like Suzuki and Heck couplings to introduce further diversity.[12]
-
Boc-Phe(4-I)-OH is exceptionally valuable for introducing radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for SPECT imaging or targeted radionuclide therapy.[1][13][14] While less stable, the iodine atom's utility in radiolabeling and as a versatile handle for post-synthetic modifications makes it indispensable for diagnostic and therapeutic applications.[1][15][16]
Experimental Protocols for Stability Assessment
To quantitatively determine and compare the stability of this compound and Boc-Phe(4-I)-OH, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
Objective:
To assess the degradation of this compound and Boc-Phe(4-I)-OH under various stress conditions (thermal, photolytic, and acidic) over time.
Materials and Equipment:
-
This compound and Boc-Phe(4-I)-OH reference standards
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Forced-air oven for thermal stability
-
Photostability chamber with controlled light/UV exposure
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve each compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare stock solutions of known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Acid Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a specified time course (e.g., 0, 2, 4, 8, 24 hours). Before injection, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Thermal Degradation (Solid State): Store a known quantity of the solid compound in the oven at an elevated temperature (e.g., 80°C). At each time point, withdraw a sample, dissolve it in the solvent to the target concentration, and analyze.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a controlled light source (e.g., ICH option 2 conditions). Shield a control sample from light. Analyze samples at specified time intervals.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program: A typical gradient might start at 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes, followed by a hold and re-equilibration. This must be optimized to achieve separation between the parent peak and any degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm or 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial (t=0) concentration.
-
Plot the percentage of the parent compound remaining versus time for each stress condition.
-
The rate of degradation can be determined from the slope of this plot to compare the stability of the two compounds quantitatively.
-
Visualizing Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for comparative stability testing.
Halogenated phenylalanines are incorporated into peptides to probe and modulate biological signaling pathways. For instance, a peptide therapeutic might be designed to act as an antagonist for a G-Protein Coupled Receptor (GPCR), a common drug target.
Caption: A generic GPCR signaling pathway blocked by a peptide antagonist.
Conclusion
The primary stability difference between this compound and Boc-Phe(4-I)-OH stems from the inherent strength of the carbon-halogen bond. This compound is the more robust and stable compound , particularly against thermal and photolytic degradation, making it a safer choice for applications where the halogen is retained in the final product and long-term stability is paramount. Conversely, the lower stability of Boc-Phe(4-I)-OH is directly linked to its principal application: the iodine atom serves as an excellent leaving group for radio-iodination and a highly reactive handle for advanced chemical modifications, justifying its use despite its higher lability. For researchers and drug developers, understanding these fundamental stability differences is critical for selecting the appropriate building block to achieve their synthetic and therapeutic goals.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Radicals [employees.csbsju.edu]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. quora.com [quora.com]
- 6. tandfonline.com [tandfonline.com]
- 7. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Photodegradation of halogenated organic disinfection by-products: Decomposition and reformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. chemimpex.com [chemimpex.com]
Case Study: Validation of a Synthetic Peptide Containing Boc-Phe(4-Br)-OH
This guide provides a comparative analysis of a synthetic peptide containing the unnatural amino acid Boc-L-p-bromophenylalanine (Boc-Phe(4-Br)-OH). The inclusion of halogenated amino acids like p-bromophenylalanine can significantly influence the conformational properties, binding affinity, and metabolic stability of peptides, making them valuable tools in drug discovery and development.[1][2] This document outlines the validation process for a model tripeptide and compares its analytical data with analogues containing unsubstituted phenylalanine and p-fluorophenylalanine.
Comparative Performance Analysis
The strategic incorporation of modified amino acids is a key strategy in modern peptide drug design to enhance therapeutic properties.[3] The introduction of a bromine atom at the para position of the phenylalanine ring in a peptide sequence can lead to altered electronic and steric properties, which may, in turn, affect biological activity and pharmacokinetic profiles.[1]
Below is a summary of the analytical data obtained for three synthetic tripeptides:
-
Peptide-Br: Ac-Tyr-Pro-Phe(4-Br)-NH₂
-
Peptide-Phe: Ac-Tyr-Pro-Phe-NH₂ (Unmodified analogue)
-
Peptide-F: Ac-Tyr-Pro-Phe(4-F)-NH₂ (Fluorinated analogue)
| Parameter | Peptide-Br (with this compound) | Peptide-Phe (with Boc-Phe-OH) | Peptide-F (with Boc-Phe(4-F)-OH) |
| Crude Purity (by RP-HPLC) | >90% | >92% | >91% |
| Final Purity (by RP-HPLC) | >98% | >99% | >98.5% |
| Theoretical Mass (M+H)⁺ | 493.12 Da | 414.20 Da | 432.19 Da |
| Observed Mass (M+H)⁺ (ESI-MS) | 493.11 Da | 414.21 Da | 432.18 Da |
| Overall Synthesis Yield | ~65% | ~75% | ~70% |
| Receptor Binding Affinity (IC₅₀) | 5.2 nM | 12.8 nM | 8.1 nM |
Experimental Protocols
Detailed methodologies for the synthesis and validation of the peptides are provided below.
Solid-Phase Peptide Synthesis (SPPS)
The peptides were synthesized on a Rink Amide MBHA resin using a standard Boc-SPPS chemistry protocol.
-
Resin Swelling: The resin was swelled in dichloromethane (B109758) (DCM) for 1 hour.
-
Boc Deprotection: The N-terminal Boc protecting group was removed by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Amino Acid Coupling: The respective Boc-protected amino acid (this compound, Boc-Phe-OH, or Boc-Phe(4-F)-OH), followed by Boc-Pro-OH and Ac-Tyr-OH, was coupled to the deprotected N-terminus of the growing peptide chain. The coupling was mediated by N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) in N,N-dimethylformamide (DMF) for 2 hours.
-
Capping: Any unreacted amino groups were capped using acetic anhydride.
-
Cleavage and Deprotection: The synthesized peptide was cleaved from the resin, and the side-chain protecting groups were removed by treatment with a cleavage cocktail of TFA/H₂O/triisopropylsilane (95:2.5:2.5 v/v/v) for 2 hours.
-
Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with ether. The crude peptide was then dissolved in a water/acetonitrile mixture and lyophilized.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptides were purified and analyzed using RP-HPLC.
-
System: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% of mobile phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: The lyophilized peptide was dissolved in mobile phase A at a concentration of 1 mg/mL and filtered through a 0.22 µm filter before injection.
Electrospray Ionization Mass Spectrometry (ESI-MS)
The molecular weight of the purified peptides was confirmed by ESI-MS.
-
System: A mass spectrometer equipped with an electrospray ionization source.
-
Mode: Positive ion mode.
-
Sample Infusion: The purified peptide solution (in 50% acetonitrile/water with 0.1% formic acid) was infused directly into the ESI source.
-
Data Acquisition: Mass spectra were acquired over a mass-to-charge (m/z) range of 200-1000.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway influenced by the synthesized peptide.
References
Safety Operating Guide
Proper Disposal of Boc-Phe(4-Br)-OH: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of Boc-Phe(4-Br)-OH (N-Boc-4-bromo-L-phenylalanine), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposing of this chemical.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound may be harmful if inhaled or comes into contact with skin.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95) when handling the powder to avoid dust formation.
-
Protective Clothing: A lab coat is mandatory.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid generating dust during handling.[1]
II. Disposal of Unused or Expired this compound
Solid, unused, or expired this compound must be treated as chemical waste. Do not dispose of this compound in standard laboratory trash or down the drain.[1]
Step-by-Step Disposal Procedure:
-
Containerization: Place the solid this compound into a clearly labeled, sealed, and chemically compatible waste container. The container must be in good condition with a secure lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (62129-39-9), and any associated hazard warnings.
-
Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Pickup and Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
III. Disposal of Waste from Experimental Procedures
Waste generated from chemical reactions involving this compound, such as deprotection steps or reaction workups, requires careful management. This waste stream may contain the compound itself, byproducts, solvents, and other reagents.
Step-by-Step Disposal Procedure:
-
Segregation of Waste: Do not mix waste containing this compound with other waste streams unless their compatibility has been confirmed.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, sealed container for hazardous liquid waste. Neutralize acidic or basic solutions if it is safe to do so and permitted by your institution's EHS guidelines.
-
Solvent Waste: Collect all organic solvent waste containing this compound in a separate, labeled container for flammable or halogenated waste, as appropriate.
-
Container Rinsing: Rinse any reaction vessel or container that held this compound with a small amount of a suitable solvent (e.g., acetone (B3395972) or methanol). Collect this rinsate and add it to the appropriate hazardous waste container.[2]
-
Labeling and Storage: Securely cap and accurately label all waste containers with the full names of all components. Store them in the designated satellite accumulation area.
-
Disposal Request: Submit a hazardous waste pickup request to your institution's EHS department.
IV. Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
| Spill Size | Cleanup Procedure |
| Small Spill | 1. Ensure the area is well-ventilated. 2. Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[1] 3. Place the collected material into a labeled container for hazardous waste disposal.[1] 4. Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste. |
| Large Spill | 1. Evacuate the immediate area and restrict access. 2. Alert your laboratory supervisor and institutional EHS department immediately. 3. If safe to do so, increase ventilation to the area. 4. Cleanup should be performed by trained personnel. The procedure is similar to a small spill but on a larger scale, involving shoveling the material into suitable containers for disposal.[1] |
Do not allow the product to enter drains. [1]
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
